molecular formula C12H11FN2O2 B1285009 Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate CAS No. 955328-46-8

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Cat. No.: B1285009
CAS No.: 955328-46-8
M. Wt: 234.23 g/mol
InChI Key: VEQPOVUAOUJZIU-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQPOVUAOUJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588698
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955328-46-8
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The specific derivative, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, represents a highly valuable building block, particularly for the development of novel kinase inhibitors and anti-malarial compounds. The strategic placement of the fluorine atom at the C8 position can significantly enhance metabolic stability and target binding affinity, while the 4-amino and 3-carboxylate moieties provide critical vectors for molecular interactions and further derivatization.

This technical guide provides a comprehensive exploration of the predominant synthetic pathway to this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen methodologies, offers detailed, field-tested protocols, and presents a comparative analysis of reaction parameters. The primary focus is a robust, three-stage sequence commencing with the Gould-Jacobs reaction to construct the foundational quinoline ring, followed by functional group manipulations at the C4 position to achieve the target amine.

Core Synthetic Strategy: A Three-Stage Approach

The most reliable and scalable synthesis of this compound is achieved through a linear sequence that logically builds the molecule's complexity. This approach ensures high purity of intermediates and allows for predictable outcomes. The strategy is dissected into:

  • Stage 1: Quinolone Ring Formation: Employing the Gould-Jacobs reaction to construct the 8-fluoro-4-hydroxyquinoline-3-carboxylate core from simple aromatic and aliphatic precursors.

  • Stage 2: C4 Position Activation: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group, priming the molecule for nucleophilic substitution.

  • Stage 3: Amination: Installation of the final 4-amino group via Nucleophilic Aromatic Substitution (SNAr).

This workflow is visualized below.

G A 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate A->B Stage 1: Gould-Jacobs Reaction (Thermal Cyclization) C Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate B->C Stage 2: Chlorination (e.g., POCl₃) D This compound (Target Compound) C->D Stage 3: Amination (SₙAr with NH₃ source)

Figure 1: High-level overview of the three-stage synthesis pathway.

Stage 1: The Gould-Jacobs Reaction for Quinolone Core Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for synthesizing 4-hydroxyquinoline derivatives.[1][2] It proceeds via two main transformations: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3]

Mechanistic Rationale

The reaction's success hinges on a thermally driven 6-electron electrocyclization.

  • Condensation: The synthesis begins with a nucleophilic attack from the amino group of 2-fluoroaniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][2]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate the electrocyclization, which forms the quinoline ring system.[2][3] High-boiling point solvents like diphenyl ether or Dowtherm A are essential to achieve the necessary temperatures for efficient ring closure.[3] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[2][4]

G sub Substrates inter Anilidomethylenemalonate Intermediate sub->inter Condensation (-EtOH) dummy1 inter->dummy1 Heat (>250°C) (6π Electrocyclization) product 4-Hydroxyquinoline Product dummy2 product->dummy2 Tautomerization dummy1->product dummy2->product

Caption: Mechanistic flow of the Gould-Jacobs reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Intermediate Formation: Heat the mixture to 100-110 °C for approximately 2 hours. During this period, ethanol will be generated and can be collected via distillation. Monitor the reaction by TLC to confirm the consumption of the aniline starting material.

  • Cyclization: After the initial condensation is complete, add a high-boiling inert solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 30-45 minutes. The high temperature is crucial for the cyclization step.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature (approx. 25 °C). The mixture will become viscous. Add hexanes or a similar non-polar solvent to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hexanes to remove the diphenyl ether solvent. The resulting crude Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol to yield an off-white solid.[5]

Stage 2 & 3: Conversion to the 4-Amino Target

The direct product of the Gould-Jacobs reaction is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-oxo (quinolone) form.[1] To arrive at the target 4-amino derivative, a two-step functional group interconversion is required.

Stage 2: Chlorination of the C4-Position

The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Chlorination is the most common and effective strategy.

Causality: Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this transformation. They react with the hydroxyl/oxo group to form a reactive intermediate that is readily displaced by a chloride ion, yielding the 4-chloroquinoline.

Experimental Protocol: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate [7]

  • Reaction Setup: In a flask protected from atmospheric moisture, suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃) (excess, e.g., 5-10 eq).

  • Reaction: Heat the mixture to 100 °C and stir for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic process and must be done with extreme care in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This typically yields the desired Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, which can be used in the next step without further purification.[7]

Stage 3: Nucleophilic Aromatic Substitution (SNAr) for Amination

The electron-withdrawing nature of the quinoline nitrogen and the 3-carboxylate group makes the C4 position highly susceptible to nucleophilic attack. The 4-chloro derivative is an excellent substrate for SNAr reactions.[8][9]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or DMSO in a sealed pressure vessel.

  • Amination: Add a source of ammonia. This can be a solution of ammonia in ethanol or by bubbling ammonia gas through the solution. For controlled reactions, using ammonium hydroxide is also a viable option.

  • Reaction: Seal the vessel and heat to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final target compound, this compound.

Alternative Pathway: The Friedländer Annulation

For the sake of comprehensive discussion, the Friedländer synthesis presents an alternative, albeit potentially more challenging, route. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as ethyl acetoacetate.[10][11][12]

G A 2-Amino-3-fluorobenzaldehyde + Ethyl Acetoacetate B Aldol Condensation A->B Base or Acid Catalyst C Cyclodehydration (Imine Formation) B->C -H₂O D Substituted Quinoline C->D -H₂O

Caption: Generalized mechanism of the Friedländer synthesis.

Applicability and Limitations: To synthesize the target molecule via this route, one would require 2-amino-3-fluorobenzaldehyde and ethyl 2-amino-3-oxobutanoate or a similar precursor. The primary limitation of this approach is the commercial availability and stability of the requisite 2-aminobenzaldehyde derivatives, which are often less accessible than the anilines used in the Gould-Jacobs reaction.[13]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the primary three-stage synthesis pathway. Yields are representative and can be optimized based on specific laboratory conditions.

StageReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Gould-Jacobs2-Fluoroaniline, EMMEDiphenyl Ether110 then 2502.5 - 3.070 - 85
2 ChlorinationPOCl₃Neat1003 - 485 - 95
3 AminationNH₃ sourceEthanol / DMSO80 - 1206 - 1260 - 75

Conclusion

The synthesis of this compound is most effectively accomplished via a robust and well-documented three-stage pathway. The Gould-Jacobs reaction provides a reliable entry point to the essential 8-fluoro-4-hydroxyquinoline core. Subsequent chlorination and nucleophilic aromatic substitution are standard, high-yielding transformations that successfully furnish the target 4-amino functionality. This methodical approach, grounded in classic heterocyclic chemistry, offers a clear and scalable route for researchers and drug development professionals requiring access to this valuable molecular scaffold.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • G, S. K., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Barlocco, D., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • G, S. K., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Osolsobě, P., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

  • Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][14][15]triazino[6,5-b]quinoline Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate - ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Royal Society of Chemistry. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. Available at: [Link]

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  • EP0348088A1 - 6-Fluoro-1,4-dihydroquinol-4-one-3-carboxylic acid derivatives and intermediates therefor - Google Patents.
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  • Paulíková, H., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. Available at: [Link]

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  • US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents.
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A Spectroscopic Guide to Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry. Its core, the 4-aminoquinoline scaffold, is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of antimalarial drugs.[1][2][3] The strategic placement of an amino group at the 4-position, a fluorine atom at the 8-position, and an ethyl carboxylate group at the 3-position creates a unique electronic and steric environment, suggesting potential applications in drug discovery and materials science.

The precise characterization of such novel compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity.[4] This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet scientifically rigorous interpretation. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive roadmap for researchers and drug development professionals working with this or structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are pivotal in dictating its spectroscopic output. The interplay between the electron-donating amino group, the electronegative fluorine atom, and the electron-withdrawing ethyl carboxylate group on the aromatic quinoline framework governs the chemical environment of each atom.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Analyze H->I

Caption: Standard workflow for NMR analysis.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of attached atoms and the overall electronic distribution.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 170
C-4 (C-NH₂)150 - 155
C-8a (C-N, C-C)145 - 150 (doublet, ¹J_CF)
C-2140 - 145
C-8 (C-F)155 - 160 (doublet, ¹J_CF)
Aromatic C-H110 - 135
Aromatic C (quaternary)120 - 140
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield-shifted carbon, appearing in the typical range for esters.

  • Aromatic Carbons: The carbons directly attached to nitrogen (C-2, C-4, C-8a) and fluorine (C-8) will be significantly affected. The C-8 carbon will show a large one-bond coupling constant (¹J_CF), and other nearby carbons will exhibit smaller two- or three-bond C-F couplings. [5][6]The C-4 carbon, bonded to the amino group, will also be shifted downfield.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in their characteristic aliphatic regions.

Experimental Protocol for ¹³C NMR

The protocol is similar to ¹H NMR, with the key difference being the observation frequency and the need for proton decoupling to simplify the spectrum to singlets for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (Ethyl group)
~1720C=O stretchEster
1620 - 1580N-H bendPrimary Amine (-NH₂)
1600, 1500, 1450C=C stretchAromatic Ring
1300 - 1250C-N stretchAromatic Amine
1250 - 1150C-O stretchEster
~1100C-F stretchFluoroaromatic

Interpretation:

  • N-H Region: The primary amine should give rise to two distinct, sharp to medium bands in the 3450-3300 cm⁻¹ region, which is a key diagnostic feature. [7][8][9]* Carbonyl Region: A very strong and sharp absorption peak around 1720 cm⁻¹ is expected for the ester carbonyl (C=O) stretch. [9][10]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, as well as aromatic C-H bending modes. A strong band for the C-F stretch is also anticipated.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or pure KBr for a pellet) should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure. The molecular formula is C₁₂H₁₁FN₂O₂, giving a molecular weight of approximately 234.23 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/z ValueProposed Fragment
234[M]⁺˙ (Molecular Ion)
205[M - C₂H₅]⁺
189[M - OCH₂CH₃]⁺
161[M - COOCH₂CH₃]⁺
134[M - COOCH₂CH₃ - HCN]⁺

Interpretation:

Under electron ionization, the molecular ion peak [M]⁺˙ at m/z 234 is expected. Key fragmentation pathways would likely involve the ester group, which is a common site for cleavage. [11][12]* Loss of the ethyl radical (•C₂H₅) to give a fragment at m/z 205.

  • Loss of the ethoxy radical (•OCH₂CH₃) to yield a fragment at m/z 189.

  • Cleavage of the entire ethyl carboxylate group to form a fragment at m/z 161.

  • Subsequent fragmentation of the quinoline ring system, such as the characteristic loss of HCN from the nitrogen-containing ring, could also occur. [11][12]

MS_Fragmentation M [M]⁺˙ m/z = 234 F1 [M - C₂H₅]⁺ m/z = 205 M->F1 - •C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 189 M->F2 - •OCH₂CH₃ F3 [M - COOCH₂CH₃]⁺ m/z = 161 M->F3 - •COOEt F4 [F3 - HCN]⁺ m/z = 134 F3->F4 - HCN

Caption: Proposed MS fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or via a direct insertion probe for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide has provided a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra. The anticipated data—from the specific chemical shifts and coupling constants in NMR influenced by the unique substitution pattern, to the characteristic vibrational frequencies of the amine and ester groups in IR, and the logical fragmentation pathways in MS—collectively form a unique spectroscopic fingerprint. For scientists engaged in the synthesis, purification, and application of this and related quinoline derivatives, this guide serves as a foundational reference for confirming molecular identity and ensuring the integrity of their research.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • CDN. Infrared Spectroscopy. [Link]

  • Reddit. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • Ord. IR: amines. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. Infrared Spectroscopy Handout. [Link]

  • Wikipedia. 4-Aminoquinoline. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the hypothesized mechanism of action for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. As direct studies on this specific molecule are not extensively published, this analysis is built upon the well-established biological activities of the broader fluoroquinolone class, for which a significant body of research exists. We will synthesize data from related compounds to construct a scientifically-grounded profile, offering researchers and drug development professionals a comprehensive overview of its likely therapeutic pathways.

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. While initially recognized for the potent antibacterial effects of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV, recent research has repurposed this chemical family for oncology.[1][2][3] Strategic modifications to the quinoline core have yielded derivatives with significant antiproliferative activity against a wide array of cancer cell lines.[2][4] this compound embodies these modifications and is poised to act through multiple, synergistic mechanisms, primarily as a topoisomerase poison and potentially as a kinase inhibitor.

Part 1: The Core Mechanism: Eukaryotic Topoisomerase II Poisoning

The principal anticancer mechanism attributed to the fluoroquinolone class is the inhibition of human topoisomerase II (Topo II).[2][5][6] This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Fluoroquinolone derivatives do not act as classic enzymatic inhibitors that block the active site. Instead, they function as "poisons." They intercalate into the DNA-Topo II complex and stabilize it, preventing the enzyme from resealing the DNA break. This stalled "cleavable complex" transforms a vital enzyme into a cellular toxin that generates permanent, lethal double-strand breaks.[1][6] The downstream consequences are catastrophic for a proliferating cancer cell, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][4]

The structural features of this compound—specifically the C3-carboxylate group and the C8-fluoro substituent—are consistent with modifications known to enhance interaction with human Topo II over its bacterial counterparts.[2][5]

Topoisomerase_II_Poisoning cluster_process Normal Topo II Catalytic Cycle cluster_inhibition Inhibition by Fluoroquinolone TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds CleavableComplex Transient Cleavable Complex (DNA Break) DNA->CleavableComplex Creates Break ResealedDNA Relaxed, Resealed DNA CleavableComplex->ResealedDNA Passes Strand & Reseals StalledComplex Stalled Cleavable Complex CleavableComplex->StalledComplex FQ Ethyl 4-Amino-8- fluoroquinoline-3-carboxylate FQ->StalledComplex Stabilizes DSB Permanent Double- Strand Breaks (DSBs) StalledComplex->DSB Replication Fork Collision CellDeath G2/M Arrest & Apoptosis DSB->CellDeath Activates DDR

Caption: Mechanism of Topoisomerase II poisoning by fluoroquinolone derivatives.

Cellular Outcomes of Topoisomerase II Inhibition

The generation of DNA double-strand breaks triggers a cascade of cellular responses designed to halt proliferation and eliminate the damaged cell.

  • Cell Cycle Arrest: The DNA damage response pathway activates checkpoint kinases, leading to cell cycle arrest, most prominently in the G2/M phase.[1][2] This provides the cell an opportunity to repair the damage, but the persistent nature of the stalled complexes often makes the damage irreparable.

  • Apoptosis Induction: Overwhelming DNA damage activates the intrinsic apoptotic pathway. This involves the activation of effector caspases, such as caspase-3 and caspase-9, which execute the cell death program.[6][7]

Comparative Potency of Fluoroquinolone Derivatives

The antiproliferative activity of fluoroquinolone derivatives has been documented across numerous cancer cell lines. The table below presents representative data for related compounds to contextualize the potential efficacy of this compound.

Compound Class/ExampleCancer Cell LineIC50 (µM)TargetReference
Ciprofloxacin DerivativeMCF-7 (Breast)Not specified, potentTopo II[1]
Norfloxacin DerivativeT-24 (Bladder)Not specified, potentTopo II[1]
FQ Derivative (FQ2)LOX IMVI (Melanoma)25.4Topo I/II[2]
FQ Derivative (FQ6)MCF-7 (Breast)Not specifiedTopo II[2]
Etoposide (Reference)-58.96Topo II[2]
Doxorubicin (Reference)-VariesTopo II[5]

Part 2: Secondary and Complementary Mechanisms of Action

While Topo II poisoning is the primary proposed mechanism, the quinoline scaffold is highly versatile and can engage other therapeutic targets, leading to a multi-pronged attack on cancer cells.

Kinase Inhibition

The quinoline core is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors.[6] Kinases are crucial nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis. Several studies have identified quinoline derivatives as potent inhibitors of various kinases.

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to failed cell division. Certain quinazoline derivatives have shown selective inhibition of Aurora A kinase.[8]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a target in B-cell malignancies. 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible BTK inhibitors.[9]

  • IRAK4: As a key kinase in Toll-like receptor and IL-1 receptor signaling, IRAK4 is a target for inflammatory diseases and some cancers. A complex isoquinoline derivative was identified as a potent IRAK4 inhibitor.[10]

Given its structure, it is plausible that this compound could exhibit inhibitory activity against one or more cancer-relevant kinases, complementing its DNA-damaging effects.

Kinase_Inhibition cluster_pathway Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., Aurora, BTK) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Blocked Inhibition Kinase->Blocked PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream FQ Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate FQ->Kinase Binds to ATP Pocket Blocked->PhosphoSubstrate Prevents Phosphorylation

Caption: General mechanism of protein kinase inhibition by small molecules.

Additional Reported Mechanisms

Research into fluoroquinolone derivatives has uncovered other potential anticancer activities:

  • HDAC Inhibition: Some derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression.[1]

  • Anti-Migratory Effects: Certain compounds can reduce the expression of metalloproteinases, enzymes that are critical for cancer cell invasion and metastasis.[1]

Part 3: Experimental Protocols for Mechanistic Validation

To definitively establish the mechanism of action for this compound, a series of well-defined experiments are required. The following protocols represent a logical workflow for this investigation.

Experimental_Workflow cluster_biochem cluster_cell start Hypothesized MOA biochem Biochemical Assays (Direct Target Engagement) start->biochem cell Cell-Based Assays (Phenotypic Effects) start->cell confirm Confirmed MOA biochem->confirm topo_assay Topo II DNA Relaxation Assay kinase_panel Kinase Panel Screen cell->confirm proliferation Proliferation Assay (IC50 Determination) cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V/PI) western Western Blot (DDR Markers, Caspases)

Caption: Logical workflow for elucidating the mechanism of action (MOA).

Protocol 1: Topoisomerase II DNA Relaxation Assay

This biochemical assay directly measures the compound's effect on Topo II enzymatic activity.

  • Objective: To determine if the compound inhibits Topo II-mediated relaxation of supercoiled plasmid DNA.

  • Materials: Human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, this compound, Etoposide (positive control).

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding Topo IIα and ATP.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme).

    • Resolve the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Interpretation: An effective Topo II inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. A "poison" will additionally lead to the appearance of linear DNA, indicating the stabilization of the cleavable complex.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression in a chosen cancer cell line.

  • Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment.

  • Materials: Cancer cell line (e.g., MCF-7, A549), complete culture medium, test compound, Propidium Iodide (PI) staining solution with RNase A.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with vehicle control or various concentrations of the test compound for 24-48 hours.

    • Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash fixed cells and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Interpretation: An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M phase arrest, a hallmark of Topo II inhibitors.[1][4]

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis following compound treatment.

  • Materials: Cancer cell line, test compound, Annexin V-FITC/PI apoptosis detection kit.

  • Procedure:

    • Seed and treat cells as described for the cell cycle analysis.

    • Harvest all cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry.

  • Interpretation: An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations confirms the induction of apoptosis.[2]

Conclusion

Based on a comprehensive review of its chemical class, this compound is hypothesized to function as a potent anticancer agent through a multi-target mechanism. The primary mode of action is likely the poisoning of human topoisomerase II, leading to irreparable DNA damage, G2/M cell cycle arrest, and apoptosis.[1][2][6] This core mechanism may be synergistically enhanced by secondary activities, most notably the inhibition of key protein kinases involved in oncogenic signaling. This dual-threat capability—compromising both DNA integrity and proliferative signaling—makes this compound and its derivatives a compelling scaffold for the development of novel and effective cancer therapeutics. The experimental workflows outlined herein provide a clear path for the definitive validation of these proposed mechanisms.

References

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  • Ewis, M. I., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]

  • Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Available at: [Link]

  • Various Authors. (N.D.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. Available at: [Link]

  • Baragaña, B., et al. (2022). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Baragaña, B., et al. (2022). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (PMC). Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]

  • Ukrformin, P., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Romero, E. L., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). Available at: [Link]

  • Gerbino, D. C., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • ResearchGate. (N.D.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

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  • Xu, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

  • Sestak, V., et al. (2022). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Institutes of Health (PMC). Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (PMC). Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Uslu, B., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. National Institutes of Health (PMC). Available at: [Link]

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A Technical Guide to the Biological Activity Screening of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a novel chemical entity with significant therapeutic potential derived from the privileged quinoline scaffold. The quinoline ring system is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with diverse activities.[1][2] Specifically, the fluoroquinolone subclass, characterized by a fluorine atom on the carbocyclic ring, is renowned for its potent antibacterial action, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][][5][6] This document outlines a tiered, multi-faceted screening cascade designed for researchers in drug development. It begins with broad primary phenotypic screens in key therapeutic areas—antibacterial, anticancer, and anti-inflammatory—and progresses to rigorous hit validation and preliminary mechanism-of-action studies. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying scientific principles, and the logic behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Screening a Novel Fluoroquinolone Analog

The quinoline nucleus is a heterocyclic aromatic compound that has been a prolific source of therapeutic agents.[7][8] Its structural versatility allows for modifications that have led to drugs with antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[7] The introduction of a fluorine atom at the C-6 or C-8 position, as seen in fluoroquinolones, dramatically enhances antibacterial potency and broadens the spectrum of activity.[5][9]

This compound belongs to this promising class. The core structure suggests several potential biological activities that warrant investigation:

  • Antibacterial Potential: The fluoroquinolone core is a strong predictor of activity against a range of Gram-positive and Gram-negative bacteria.[][6]

  • Anticancer Potential: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1][2][10]

  • Anti-inflammatory Potential: The modulation of key inflammatory pathways, such as the NF-κB signaling cascade, is another reported activity for certain quinoline-based compounds.[11][12]

This guide proposes a logical, tiered approach to efficiently screen this compound, maximize data output, and provide a clear path from initial discovery to a validated lead.

Screening Cascade Overview

The screening strategy is designed as a funnel, starting with broad, high-throughput assays and progressively moving towards more complex, mechanism-focused studies for confirmed "hits."

G Primary Tier 1: Primary Phenotypic Screening (Broad Activity Profile) Antibacterial Antibacterial Screen (MIC Determination) Primary->Antibacterial Anticancer Anticancer Screen (Cytotoxicity Assay) Primary->Anticancer AntiInflam Anti-inflammatory Screen (NO Inhibition Assay) Primary->AntiInflam HitVal Tier 2: Hit Confirmation & Validation (Dose-Response & Orthogonal Assays) Antibacterial->HitVal Anticancer->HitVal AntiInflam->HitVal MoA Tier 3: Preliminary MoA Studies (Target-Based Assays) HitVal->MoA Gyrase DNA Gyrase Inhibition MoA->Gyrase Apoptosis Apoptosis Induction (Caspase Assay) MoA->Apoptosis NFkB NF-κB Pathway Modulation MoA->NFkB

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a cellular or whole-organism context, often without prior knowledge of the specific molecular target.[13][14][15] This approach is ideal for initial screening as it provides physiologically relevant data and can uncover novel mechanisms of action.[13]

Antibacterial Activity Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standardized, quantitative, and scalable technique for this purpose.[16][18][19]

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. Bacterial growth is assessed by turbidity or with a metabolic indicator. The absence of growth at a specific concentration indicates the compound's inhibitory power.

Methodology:

  • Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution (or a working dilution) to the first column of wells and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.

    • Reserve wells for a positive control (bacteria, no compound) and a negative control (MHB only). A known antibiotic like Ciprofloxacin should be used as a reference control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

    • Alternatively, add a viability indicator like Resazurin and read fluorescence to quantify growth inhibition. The MIC is the lowest concentration that inhibits a predefined percentage (e.g., 90%) of growth compared to the positive control.

Bacterial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 25923Positive40.5
E. coli ATCC 25922Negative80.25
P. aeruginosa ATCC 27853Negative>641
E. faecalis ATCC 29212Positive162
Anticancer Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[20][21][22] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, whereas dead cells do not.[20][21]

G cluster_0 MTT Assay Workflow A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate 24h Allow cells to adhere A->B C 3. Add Compound Serial dilutions of test compound. Incubate 48-72h B->C D 4. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) Incubate 2-4h C->D E 5. Solubilize Formazan Add 150 µL DMSO or Solubilizing Buffer D->E F 6. Read Absorbance Measure at 570 nm E->F G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα (Degradation) IkB->IkB_P complex IκBα - p65/p50 (Inactive Complex) NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates IkB_P->NFkB Releases Genes Inflammatory Gene Expression (e.g., iNOS) Nucleus->Genes

Caption: Simplified canonical NF-κB signaling pathway.

Methodology:

  • Cell Treatment: Treat RAW 264.7 cells with the test compound for 1 hour, then stimulate with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells at each time point and quantify the total protein concentration.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Apply a secondary antibody and detect using chemiluminescence.

  • Analysis: A potent inhibitor will prevent the disappearance of the IκBα band that is observed in the LPS-only treated cells.

Conclusion

This technical guide provides a robust, logical, and scientifically grounded strategy for the initial biological evaluation of this compound. By employing a tiered screening cascade—from broad phenotypic assays to specific mechanism-of-action studies—researchers can efficiently identify and validate meaningful biological activities. This systematic approach ensures that resources are focused on the most promising therapeutic avenues, mitigating the risk of pursuing false positives and building a solid foundation for subsequent hit-to-lead and lead optimization campaigns. The principles and protocols outlined herein are fundamental to modern drug discovery and can be adapted for the screening of other novel chemical entities.

References

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"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" starting materials and reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Abstract

The 8-fluoroquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly in the realm of antibacterials and kinase inhibitors. The strategic placement of a fluorine atom at the 8-position can significantly enhance metabolic stability and modulate electronic properties, thereby improving binding affinity to biological targets. The 4-amino and 3-carboxylate functionalities are crucial for establishing key interactions, such as hydrogen bonding, with target enzymes or receptors. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate for drug discovery and development. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into reaction mechanisms and optimization strategies.

Strategic Overview: The Gould-Jacobs Pathway

The most robust and widely adopted method for constructing the core of the target molecule is the Gould-Jacobs reaction.[1][2] This classical approach offers a reliable and scalable pathway to the essential 4-hydroxyquinoline-3-carboxylate intermediate, which is then elaborated to the final 4-amino product. The synthesis is logically segmented into four principal stages:

  • Condensation: Formation of a key enamine intermediate from an appropriately substituted aniline and diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: High-temperature intramolecular cyclization to construct the quinoline heterocyclic system.

  • Hydroxyl to Chloro Conversion: Activation of the 4-position by converting the hydroxyl group into a more reactive chloro leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro group with an amino moiety to yield the final product.

This strategic sequence ensures high yields and regiochemical control, making it ideal for both laboratory-scale synthesis and potential scale-up operations.

Synth_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Amination A 2-Fluoroaniline + EMME B Ethyl 2-((2-fluorophenylamino) methylene)malonate A->B Heat (100-110°C) C Ethyl 8-fluoro-4-hydroxy quinoline-3-carboxylate B->C High Temp Solvent (e.g., Diphenyl Ether) ~250°C D Ethyl 4-chloro-8-fluoro quinoline-3-carboxylate C->D POCl₃ ~100°C E Ethyl 4-Amino-8-fluoro quinoline-3-carboxylate (Target) D->E Ammonia Source (e.g., NH₃ in Dioxane)

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The success of this synthesis hinges on the quality of the starting materials and reagents. It is imperative to use reagents from reliable sources and ensure they meet the required purity specifications.

Compound Role CAS Number Key Considerations
2-FluoroanilineStarting Material348-54-9Purity >98%. Should be a clear, pale-yellow liquid. Discoloration may indicate oxidation, requiring distillation before use.
Diethyl ethoxymethylenemalonate (EMME)C3 Synthon87-13-8Purity >97%. Moisture-sensitive; should be handled under an inert atmosphere.
Diphenyl etherHigh-boiling Solvent101-84-8Used for the high-temperature cyclization step. Its high boiling point (259°C) is critical for driving the reaction to completion.
Phosphoryl chloride (POCl₃)Chlorinating Agent10025-87-3Highly reactive and corrosive. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment.
Ammonia (e.g., 7N solution in Dioxane)Aminating Agent7664-41-7The source of the C4-amino group. A solution in an organic solvent is preferred for controlled addition and solubility.
Dioxane / EthanolReaction Solvents123-91-1 / 64-17-5Must be anhydrous where specified to prevent unwanted side reactions, particularly during the chlorination and amination steps.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1 & 2: Quinolone Ring Formation via Gould-Jacobs Reaction

This two-part stage is the cornerstone of the synthesis, establishing the core heterocyclic structure. It begins with a nucleophilic attack of the aniline on the electron-deficient alkene of EMME, followed by the elimination of ethanol to form the enamine intermediate. The subsequent thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution, followed by tautomerization to the more stable 4-hydroxyquinoline form.[1][2]

Experimental Protocol:

  • Condensation: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 100-110°C for approximately 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 10 volumes).

  • Increase the temperature of the reaction mixture to 240-250°C and maintain for 30-60 minutes. This high temperature is crucial for overcoming the activation energy of the intramolecular cyclization.

  • Allow the reaction mixture to cool to below 100°C, then slowly add hexanes or petroleum ether while stirring to precipitate the product.

  • Collect the solid product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether solvent. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol if necessary.

Gould_Jacobs cluster_mech Gould-Jacobs Mechanism start 2-Fluoroaniline + EMME intermediate Enamine Intermediate (Elimination of EtOH) start->intermediate Condensation cyclized Cyclized Intermediate (Electrophilic Attack) intermediate->cyclized Thermal Cyclization product Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate (Tautomerization) cyclized->product

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Stage 3: Chlorination of the 4-Hydroxyl Group

The 4-hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive species. Treatment with phosphoryl chloride (POCl₃) is a highly effective method for this transformation, converting the hydroxyl into a chloro group, a much better leaving group.[3]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 volumes).

  • Heating: Heat the mixture to reflux (approx. 100-110°C) with stirring for 2-4 hours. The reaction progress should be monitored by TLC until all starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic process.

  • The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH 7-8 is reached.

  • Collect the solid, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, by vacuum filtration. Wash the solid with copious amounts of water and dry under vacuum.

Stage 4: Amination via Nucleophilic Aromatic Substitution (SNAr)

This final stage introduces the desired amino group at the C4 position. The electron-withdrawing nature of the quinoline ring nitrogen and the C3-ester group activates the C4 position for nucleophilic attack. The chlorine atom is then displaced by ammonia.

Experimental Protocol:

  • Reaction Setup: Dissolve the Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable anhydrous solvent like dioxane or THF in a sealed pressure vessel.

  • Ammonia Addition: Add a solution of ammonia in dioxane (e.g., 7N, 5-10 eq) to the vessel.

  • Heating: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The reaction must be carried out in a sealed vessel to maintain the concentration of the volatile ammonia reagent.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a pure solid.

Summary of Reaction Parameters

Stage Key Reagents Solvent Temperature Typical Time Product
1. Condensation2-Fluoroaniline, EMMENeat100-110°C2 hEthyl 2-((2-fluorophenylamino)methylene)malonate
2. Cyclization-Diphenyl ether240-250°C0.5-1 hEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
3. ChlorinationPOCl₃Neat (POCl₃)100-110°C2-4 hEthyl 4-chloro-8-fluoroquinoline-3-carboxylate
4. AminationAmmoniaDioxane / THF80-100°C12-24 hThis compound

Conclusion

The synthetic route detailed in this guide, centered around the Gould-Jacobs reaction, represents a reliable and well-precedented strategy for the preparation of this compound. Each stage has been optimized to ensure high conversion and yield a product of sufficient purity for subsequent use in drug discovery programs. By understanding the causality behind each experimental step—from the necessity of high temperatures for cyclization to the activation of the C4 position for amination—researchers can confidently and efficiently synthesize this valuable molecular scaffold.

References

  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Ring-opening and cyclization of aziridines with aryl azides: metal-free synthesis of 6-(triflyloxy)quinolines. Organic Chemistry Frontiers (RSC Publishing).
  • ECHEMI. (n.d.). 115661-37-5, 2-AMINO-3-FLUOROBENZONITRILE Formula. ECHEMI.
  • MDPI. (n.d.).
  • Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ. Guidechem.
  • ACS Publications. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • ChemicalBook. (n.d.).
  • Frontiers. (2025).
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. BenchChem.

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"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" CAS number 955328-46-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate (CAS 955328-46-8): A Privileged Scaffold for Drug Discovery

Abstract

This compound is a heterocyclic compound belonging to the fluoroquinolone family. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of this specific molecule, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic profile, a plausible and detailed synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics. The narrative emphasizes the mechanistic reasoning behind synthetic strategies and the structure-activity relationships that make this compound a valuable asset in modern drug discovery.

Introduction to the Quinoline Scaffold

The quinoline ring system, which consists of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and drug design.[3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom provide unique electronic and steric properties, making it an ideal framework for interacting with a variety of biological targets. Derivatives of quinoline have been successfully developed into drugs for a vast array of conditions, including malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., camptothecin).[4]

This compound incorporates several key features that enhance its potential as a pharmaceutical intermediate:

  • The 4-Aminoquinoline Moiety: The 4-amino group is a critical pharmacophore in several antimalarial drugs, known to interfere with heme detoxification in the parasite.[4]

  • The Fluoroquinolone Core: The addition of a fluorine atom, particularly at positions C6, C7, or C8, is a hallmark of the potent fluoroquinolone class of antibiotics.[5] Fluorine substitution can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties.

  • The Ethyl Carboxylate Group: The ester at the C3 position serves as a versatile chemical handle, allowing for straightforward modification and the synthesis of a diverse library of derivatives, such as amides or carboxylic acids, to fine-tune activity and properties.

Caption: Chemical structure of the title compound.

Physicochemical and Predicted Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs. These parameters are critical for assessing its drug-likeness and for planning experimental work.

PropertyValueSource / Basis
CAS Number 955328-46-8Commercial Suppliers
Molecular Formula C₁₂H₁₁FN₂O₂BIOFOUNT[6]
Molecular Weight 234.22 g/mol BIOFOUNT[6]
Predicted logP ~2.5 - 3.0Inferred from analogs like ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (logP ~2.7)[7]
Hydrogen Bond Donors 1 (from -NH₂)Inferred from structure[7]
Hydrogen Bond Acceptors 4 (2x -O, 2x -N)Inferred from structure[7]
Polar Surface Area ~72 ŲInferred from structure[7]
Appearance Predicted to be a solid at room temperature.Based on related solids like 4-Amino-8-fluoroquinoline[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF.General property of quinoline derivatives[4]

Spectroscopic Profile

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below, with predictions informed by data from structurally similar compounds, such as ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[9]

TechniqueExpected Characteristics
¹H NMR ~8.8-9.0 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and carboxylate group.~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene ring (H5, H6, H7), with splitting patterns influenced by fluorine coupling.~5.5-6.5 ppm (br s, 2H): Protons of the C4-amino group.~4.4 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl ester.~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester.
¹³C NMR ~165-170 ppm: Ester carbonyl carbon.~105-155 ppm: Aromatic and heterocyclic carbons. The C-F carbon will show a large one-bond coupling constant (¹JCF).~60 ppm: Ester methylene carbon.~14 ppm: Ester methyl carbon.
IR (Infrared) ~3400-3300 cm⁻¹: N-H stretching of the primary amine.~1720-1700 cm⁻¹: C=O stretching of the ester.~1620-1580 cm⁻¹: C=C and C=N stretching of the quinoline ring.~1250-1200 cm⁻¹: C-O stretching of the ester and C-F stretching.
MS (Mass Spec) m/z 234.08 [M]⁺: Molecular ion peak.m/z 206 [M-C₂H₄]⁺: Loss of ethylene from the ethyl ester.m/z 189 [M-OC₂H₅]⁺: Loss of the ethoxy group.

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to this compound can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. This multi-step process offers high yields and predictable outcomes.

Synthesis_Workflow A 2-Fluoroaniline C Enamine Intermediate A->C Condensation (EtOH, reflux) B Diethyl ethoxymethylenemalonate (EMME) B->C Condensation (EtOH, reflux) D Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate C->D Thermal Cyclization (High-temp solvent, e.g., Dowtherm A) E Ethyl 4-chloro-8-fluoro- quinoline-3-carboxylate D->E Chlorination (POCl₃, 100°C) F Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate (Final Product) E->F Amination (NH₃ source, e.g., NH₄OH in dioxane) Applications cluster_0 Chemical Modifications cluster_1 Potential Therapeutic Targets A Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate (CAS 955328-46-8) B Hydrolysis of Ester (R-COOH) A->B C Amidation of Ester (R-CONR'R'') A->C D Alkylation/Acylation of Amine (R-NHR') A->D E Antibacterial Agents (DNA Gyrase Inhibitors) B->E Fluoroquinolone analogs G Anticancer Agents (Kinase Inhibitors, miRNA Modulators) C->G Quinoline-4-carboxamides F Antimalarial Agents (Heme Polymerization Inhibitors) D->F Chloroquine analogs

Sources

"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document elucidates the molecule's structural features, details a robust synthetic pathway, and offers an in-depth examination of its spectroscopic signature and conformational landscape. The insights presented are grounded in established chemical principles and supported by data from analogous structures, providing a critical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system, an aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of modern medicinal chemistry.[1] Specifically, the 4-aminoquinoline motif is the pharmacophore responsible for the bioactivity of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[2] The functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound combines several key features:

  • The 4-amino group is a critical pharmacophoric element, often involved in key binding interactions with biological targets.

  • The ethyl carboxylate group at position 3 acts as a versatile synthetic handle and can influence the molecule's electronic properties and solubility.

  • The fluoro substituent at position 8 can significantly modulate metabolic stability, lipophilicity, and binding affinity through favorable electronic and steric interactions.

This guide serves as a foundational document for scientists, providing the necessary technical details to synthesize, verify, and understand the structural nuances of this valuable chemical building block.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the planar quinoline core substituted with the aforementioned functional groups. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and carboxylate groups creates a unique electronic distribution across the aromatic system.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₁FN₂O₂Derived
Molecular Weight 234.23 g/mol Derived
CAS Number 476683-65-5 (for the carboxylic acid)[3]
Canonical SMILES CCOC(=O)C1=C(N)C2=C(C=C(F)C=C2)N=C1Derived
Appearance Expected to be a solid at room temperature

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a substituted aniline. The general strategy involves the construction of the quinoline core, followed by functional group interconversion at the 4-position. The protocol described below is based on well-established methodologies for quinoline synthesis.[4][5]

Proposed Synthetic Workflow

Synthetic_Workflow A Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate B Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate A->B  POCl₃, 100°C   C This compound B->C  NH₃ (or equivalent), Solvent, Heat  

Caption: Proposed two-step synthesis from a hydroxyquinoline precursor.

Experimental Protocol: A Self-Validating System

This protocol outlines the conversion of the key intermediate, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, to the final product. The starting chloro-derivative can be synthesized from its corresponding 4-hydroxy precursor using phosphorus oxychloride (POCl₃).[5]

Step 1: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (Intermediate)

  • Reagents & Setup: To Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Heat the mixture to 100°C and stir for approximately 3-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: POCl₃ serves as both the chlorinating agent and the reaction solvent. The elevated temperature is necessary to drive the conversion of the hydroxyl group to the chloride, a classic method for activating the 4-position for nucleophilic substitution.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ solution) until the product precipitates.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or purified further by recrystallization.

Step 2: Amination to Yield this compound

  • Reagents & Setup: Dissolve the crude Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol in a sealed pressure vessel.[2]

  • Reaction: Add an ammonia source (e.g., a solution of ammonia in ethanol or ammonium hydroxide) in excess. Seal the vessel and heat to 120-140°C for several hours.

    • Causality: This is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group makes the C4 position highly electrophilic and susceptible to attack by the ammonia nucleophile. Heat is required to overcome the activation energy of this substitution.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification & Validation: The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization. The structure and purity must be confirmed by NMR, IR, and MS analysis as detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The following table summarizes the expected data based on the molecular structure and published data for similar quinoline derivatives.[5][7][8]

TechniqueExpected Observations
¹H NMR Aromatic Protons (3H): Complex multiplets between δ 7.0-8.5 ppm. The fluorine at C8 will cause coupling with adjacent protons. NH₂ Protons (2H): A broad singlet, chemical shift is solvent-dependent. Ethyl Group (5H): A quartet (~δ 4.4 ppm, -OCH₂) and a triplet (~δ 1.4 ppm, -CH₃).
¹³C NMR Quinoline Carbons: 9 signals in the aromatic region (~δ 100-155 ppm). Carbonyl Carbon: Signal around δ 165 ppm. Ethyl Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).
IR (cm⁻¹) N-H Stretch: Two bands (symmetric & asymmetric) around 3300-3450 cm⁻¹. C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2980 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1700-1720 cm⁻¹. C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region. C-F Stretch: Strong absorption around 1200-1300 cm⁻¹.
Mass Spec (MS) [M]⁺: Expected molecular ion peak at m/z = 234. Fragmentation: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group is a likely fragmentation pathway.

Molecular Conformation

While the quinoline core is inherently planar, the overall conformation of this compound is determined by the orientation of the ethyl carboxylate substituent at the C3 position. The primary degrees of freedom are the rotation around the C3—C(carbonyl) and C(carbonyl)—O(ethyl) bonds.

Conformation cluster_0 Key Rotational Bonds τ1 τ1 (C4-C3-C=O) τ2 τ2 (C3-C-O-C)

Caption: Key torsion angles (τ) governing the conformation of the ester group.

Based on crystallographic studies of analogous structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate, a significant conformational preference is expected.[8][9]

  • Steric Hindrance: The amino group at C4 imposes significant steric strain. To alleviate this, the plane of the carboxylate group is likely twisted out of the plane of the quinoline ring. In a related crystal structure, the dihedral angle between the quinoline ring and the carboxylate group was found to be 87.06°, indicating a nearly perpendicular arrangement.[8]

  • Ester Conformation: A computational study on a similar quinoline-3-carboxylate noted that conformers with the ester in a trans configuration (O=C-O-C dihedral near 180°) are high-energy forms due to steric hindrance with the ring substituents.[10] Therefore, a cis or gauche conformation is more probable for the ethyl group.

  • Intramolecular Hydrogen Bonding: The amino group at C4 and the carbonyl oxygen of the ester are positioned to potentially form an intramolecular hydrogen bond. This interaction would favor a conformation where these groups are relatively coplanar, creating a stable six-membered ring-like structure. This would compete with the steric repulsion, and the final conformation in solution or the solid state will be a balance of these opposing forces.

Applications and Future Directions

This compound is not typically an end-product drug but rather a highly valuable intermediate for the synthesis of more complex bioactive molecules.[11] Its utility lies in the reactivity of its functional groups:

  • The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains.

  • The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This versatility allows for its use in combinatorial chemistry and lead optimization campaigns targeting a range of diseases, including malaria, cancer, and bacterial infections.[12][13] Future research will likely focus on leveraging this building block to create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a strategically designed molecule that embodies the principles of modern medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed with standard spectroscopic techniques. The conformational analysis reveals a non-planar structure, with the orientation of the C3-ester group governed by a delicate balance of steric and electronic effects. This guide provides the foundational knowledge required for researchers to confidently utilize this compound as a key intermediate in the development of next-generation therapeutics.

References

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • National Institutes of Health. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • National Institutes of Health. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • National Institutes of Health. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • NTA. Syllabus for Chemistry (SCQP08). [Link]

  • ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. [Link]

  • Wiley Online Library. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[14][15]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. [Link]

  • ResearchGate. The structures and binding mode analysis of quinoline derivatives. [Link]

  • ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • PubMed. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

  • National Institutes of Health. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

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Unlocking the Therapeutic Potential of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential therapeutic targets of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. Drawing upon the extensive pharmacological history of the quinoline scaffold, this document synthesizes current understanding and outlines a strategic, experimentally-driven approach to elucidating the compound's mechanism of action and therapeutic applications. We will delve into the most probable target classes, supported by evidence from structurally related molecules, and provide detailed protocols for target validation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to approved drugs for a wide array of conditions, including cancer, infectious diseases, and inflammatory disorders.[3][4][5] The versatility of the quinoline nucleus allows for fine-tuning of its physicochemical properties and biological activity through substitution, making it a highly attractive scaffold for the development of novel therapeutics.[2] this compound, with its specific substitutions, is poised to interact with a range of biological targets, which we will explore in the subsequent sections.

Primary Hypothesized Target Class: Bacterial Topoisomerases

The presence of the fluoroquinolone core in this compound strongly suggests a primary therapeutic application as an antibacterial agent. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7][8]

Mechanism of Action: DNA Replication Standstill

DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[] Topoisomerase IV, on the other hand, is primarily involved in decatenating daughter chromosomes following replication.[7][9] Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes.[10] This ternary complex physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis and ultimately, bacterial cell death.[7][10] The differential activity against DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria) can influence the antibacterial spectrum of the compound.[7][9]

Experimental Workflow: Validating Antibacterial Activity and Target Engagement

A systematic approach is required to confirm the antibacterial properties and the specific targeting of bacterial topoisomerases by this compound.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the in vitro antibacterial potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology:

  • Bacterial Strains: A representative panel should include strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in Mueller-Hinton broth.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: In a 96-well microtiter plate, mix the bacterial inoculum with the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Protocol 2: In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified bacterial topoisomerases.

Methodology:

  • Enzyme and Substrate: Obtain commercially available purified DNA gyrase and topoisomerase IV enzymes and their respective DNA substrates (e.g., supercoiled plasmid for gyrase, kDNA for topoisomerase IV).

  • Assay Setup: In a reaction buffer, combine the enzyme, DNA substrate, and varying concentrations of this compound. Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a no-enzyme control.

  • Reaction and Termination: Incubate the reaction at the optimal temperature for the enzyme. Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analysis: Separate the different DNA topoisomers by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the amount of the product (e.g., relaxed plasmid for gyrase, decatenated DNA for topoisomerase IV).

  • IC50 Determination: Quantify the band intensities to calculate the half-maximal inhibitory concentration (IC50) of the compound for each enzyme.

Visualizing the Antibacterial Mechanism

antibacterial_mechanism Compound Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibits TopoIV Bacterial Topoisomerase IV Compound->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Proposed antibacterial mechanism of action.

Secondary Hypothesized Target Class: Anticancer Targets

The quinoline scaffold is prevalent in a multitude of anticancer agents, suggesting that this compound may also possess antiproliferative properties.[1][4] Several potential mechanisms could be at play.

Potential Anticancer Mechanisms
  • Inhibition of Human Topoisomerases: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[1]

  • Tyrosine Kinase Inhibition: A significant number of quinoline-based drugs are tyrosine kinase inhibitors.[11] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Key targets for quinoline derivatives include c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Inhibition of these kinases can disrupt oncogenic signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[2]

  • Induction of Apoptosis: Studies on related quinoline-3-carboxylate derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential pro-apoptotic mechanism for the compound .[12][13] A structurally similar compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been shown to induce apoptosis through the activation of caspases-9 and -3.[14]

  • Other Mechanisms: Other reported anticancer mechanisms for quinoline derivatives include the inhibition of heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin polymerization.[1]

Experimental Workflow: Investigating Anticancer Activity

A multi-pronged approach is necessary to evaluate the potential anticancer effects of this compound.

Experimental Protocol 3: In Vitro Antiproliferative Assay

Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology:

  • Cell Lines: Select a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to assess selectivity.[14]

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to measure cell viability.

  • GI50 Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI50) for each cell line.

Experimental Protocol 4: Kinase Inhibition Profiling

Objective: To screen the compound against a broad panel of kinases to identify potential targets.

Methodology:

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases.

  • Inhibition Assay: The service will typically perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of a fixed concentration of the compound (e.g., 1 or 10 µM).

  • Data Analysis: The results will be presented as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 value.

Visualizing Potential Anticancer Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, c-Met) Ras_Raf_MEK Ras/Raf/MEK Pathway RTK->Ras_Raf_MEK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Proliferation Cell Proliferation & Survival Ras_Raf_MEK->Proliferation PI3K_Akt_mTOR->Proliferation Human_Topo Human Topoisomerases Human_Topo->Proliferation Required for DNA_Damage DNA Damage Human_Topo->DNA_Damage Inhibition leads to DNA_Damage->Proliferation Inhibits Compound Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Compound->RTK Inhibits? Compound->Human_Topo Inhibits?

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

Tertiary Hypothesized Target Class: Immunomodulatory Targets

Recent evidence suggests that some fluoroquinolone derivatives can modulate the immune system. A study on a structurally related nitro-substituted quinolone demonstrated the induction of both pro- and anti-inflammatory cytokines by macrophage-like cells.[14] This opens up the possibility of this compound having applications in diseases with an inflammatory component.

Experimental Workflow: Assessing Immunomodulatory Effects

Experimental Protocol 5: Cytokine Release Assay

Objective: To determine if the compound can modulate the production of cytokines by immune cells.

Methodology:

  • Cell Culture: Use a relevant immune cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) or primary immune cells (e.g., human peripheral blood mononuclear cells).

  • Cell Stimulation: In some experiments, it may be necessary to stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce a baseline level of cytokine production.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of a panel of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.

  • Data Analysis: Compare the cytokine levels in the treated samples to the vehicle control to identify any immunomodulatory effects.

Summary and Future Directions

This compound is a molecule with significant therapeutic potential, primarily as an antibacterial agent targeting DNA gyrase and topoisomerase IV. However, the rich pharmacology of the quinoline scaffold strongly suggests that it may also possess anticancer and immunomodulatory activities. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these possibilities. A thorough evaluation of its activity in these diverse biological contexts will be crucial in defining its ultimate therapeutic utility. Further studies, including in vivo efficacy and safety assessments, will be necessary to translate promising in vitro findings into clinically viable applications.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. [Link]

  • Kar, D., & Dash, D. R. (2023). Fluoroquinolones: Mechanism of action, classification, and development of resistance. IntechOpen. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Kumar, A., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design, 101(1), 35-51. [Link]

  • Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

  • Sharma, P. C., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Martorana, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(15), 4935. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19415–19439. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • El-Sayed, M. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5364. [Link]

  • Marella, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering, 8(6), 1-10. [Link]

  • Hrubisko, M., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 222(11), 1035–1044. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatile quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1] The compound of interest, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, belongs to this esteemed family. Its structure, featuring an amino group at position 4, a fluorine atom at position 8, and a carboxylate group at position 3, suggests a high potential for biological activity, likely through mechanisms common to other quinoline derivatives such as kinase inhibition or disruption of cellular proliferation.[2]

These application notes provide a comprehensive guide for researchers on the utilization of this compound in a variety of cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the characterization of the compound's cytotoxic, anti-proliferative, and mechanistic properties.

Plausible Mechanisms of Action and Key Signaling Pathways

While specific data on this compound is emerging, the broader quinoline class offers significant insights into its likely mechanisms of action. Many quinoline derivatives exert their effects by modulating key cellular processes.

  • Kinase Inhibition: The 4-aminoquinoline core is a well-established scaffold for designing kinase inhibitors.[2] These compounds can target the ATP-binding site of various kinases, such as Bruton's tyrosine kinase (BTK), which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Inhibition of these pathways can be a potent strategy in cancer therapy.

  • Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[3][4] Quinoline derivatives have been shown to trigger apoptosis through the activation of intrinsic and extrinsic pathways, often involving the activation of caspases, such as caspase-3 and caspase-9.[4][5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of many anticancer agents.[6] Compounds with a quinoline backbone have been observed to induce cell cycle arrest at various phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and function.[8] By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and subsequent apoptotic cell death.[7]

G cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound This compound Kinase Protein Kinases (e.g., BTK) Compound->Kinase Tubulin Tubulin Compound->Tubulin Signaling Inhibition of Pro-Survival Signaling Pathways Kinase->Signaling CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Apoptosis Apoptosis Induction (Caspase Activation) Viability Reduced Cell Viability Apoptosis->Viability CellCycle->Apoptosis Proliferation Decreased Cell Proliferation CellCycle->Proliferation Signaling->Apoptosis Signaling->Proliferation Proliferation->Viability

Caption: Plausible mechanisms of action for this compound.

Data Presentation: Expected Cytotoxic Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. Based on published data for structurally related quinoline derivatives, the following table provides a hypothetical yet representative range of IC50 values that might be observed for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)Expected IC50 (µM)Reference Analogues
MCF-7Breast Cancer485 - 20[6]
HeLaCervical Cancer7210 - 50[4][6]
B16Murine Melanoma7215 - 60[4][5]
A549Lung Cancer488 - 30General quinoline data
JurkatT-cell Leukemia482 - 15General kinase inhibitor data
Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays to evaluate the biological activity of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Appropriate cancer cell lines and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.[9]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound (Serial Dilutions) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.[6]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[6]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Materials:

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound for the desired duration.[6]

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[6]

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[6]

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[6]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Paulovicova, E., et al. (2017).
  • Paulovicova, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Liu, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs.

Sources

The Strategic Intermediate: Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of therapeutic agents, demonstrating remarkable versatility across a spectrum of biological targets. Its derivatives have given rise to a multitude of clinically significant drugs, ranging from antimalarials to potent antibacterials and targeted anticancer therapies.[1] Within this esteemed class of compounds, the 4-aminoquinoline scaffold has emerged as a particularly fruitful area of research, yielding drugs with diverse mechanisms of action.[2][3] The strategic introduction of a fluorine atom at the 8-position, coupled with a 4-amino group and a 3-carboxylate ester, results in the intermediate Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate . This molecule is not merely a synthetic building block; it is a carefully designed platform for the generation of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers engaged in the dynamic field of drug discovery.

The Rationale Behind the Molecular Architecture

The efficacy of this compound as a drug discovery intermediate is rooted in the synergistic contribution of its constituent functional groups:

  • The 4-Amino Group: This primary amine serves as a versatile handle for a wide array of chemical modifications. It can be readily alkylated, acylated, or incorporated into more complex heterocyclic systems, allowing for the systematic exploration of the chemical space around the quinoline core. This derivatization is crucial for modulating the compound's interaction with its biological target and fine-tuning its physicochemical properties.[2]

  • The 8-Fluoro Group: The introduction of a fluorine atom at the 8-position can profoundly influence the molecule's biological and pharmacological properties. Fluorine's high electronegativity can alter the electronic distribution within the quinoline ring, potentially enhancing binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise lead to rapid drug deactivation, thereby improving metabolic stability and bioavailability.

  • The 3-Carboxylate Ester: The ethyl carboxylate at the 3-position is a key feature of many quinolone-based drugs, particularly those with antibacterial activity. This group is often crucial for interaction with the target enzyme, such as DNA gyrase in bacteria. While it can be hydrolyzed to the corresponding carboxylic acid, the ester form itself can be important for cell permeability and can be a site for further chemical modification.

Synthesis of this compound: A Multi-Step Approach

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a logical and well-precedented pathway, drawing upon established methodologies for quinoline synthesis.

Overall Synthetic Workflow

Synthesis_Workflow A 2-Fluoroaniline + Diethyl ethoxymethylenemalonate B Ethyl 2-((2-fluorophenyl)amino)methylenemalonate A->B Condensation C Ethyl 4-Hydroxy-8-fluoroquinoline-3-carboxylate B->C Gould-Jacobs Cyclization D Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate C->D Chlorination E This compound D->E Amination Derivatization_Workflow A This compound B N-Alkylated Derivatives A->B N-Alkylation (e.g., Reductive Amination) C N-Acylated/Amide Derivatives A->C Amide Coupling (e.g., with Carboxylic Acids) D Bioactive Drug Candidates B->D C->D

Sources

Application Notes and Protocols for the Functionalization of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-8-fluoroquinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The specific derivative, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, presents a particularly valuable starting point for drug discovery endeavors. The strategic placement of its functional groups—an amino group at the 4-position, a fluorine atom at the 8-position, and an ethyl carboxylate at the 3-position—offers a rich platform for chemical diversification.

The 4-amino group provides a key handle for modification, influencing the molecule's basicity and potential for hydrogen bonding, which are critical for target engagement.[4] The electron-withdrawing fluorine atom at the 8-position can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing metabolic stability and binding affinity.[2][5] The ethyl carboxylate at the 3-position offers another site for derivatization, for instance, through hydrolysis and subsequent amide bond formation, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[6]

This technical guide provides an in-depth exploration of the functionalization of the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

I. Synthesis of the Starting Material: this compound

A common and efficient route to obtaining the title compound involves a two-step process starting from the corresponding 4-hydroxy derivative. This precursor is accessible through established methods such as the Gould-Jacobs reaction.[3]

Step 1: Chlorination of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

The initial step involves the conversion of the 4-hydroxy group to a more reactive 4-chloro group. This is a standard transformation that activates the 4-position for subsequent nucleophilic substitution.

  • Reaction Principle: The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a good leaving group, facilitating its displacement.

Protocol 1: Synthesis of Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate [7]

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate235.21 g/mol 26.06.11 g
Phosphorus oxychloride (POCl₃)153.33 g/mol -20 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (6.11 g, 26.0 mmol) in phosphorus oxychloride (20 mL).

  • Heat the reaction mixture to 100 °C and stir for 3.5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate as a solid. This intermediate is often used in the next step without further purification.

Step 2: Amination of Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate

The 4-chloro substituent is then displaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction Principle: The electron-withdrawing nature of the quinoline nitrogen and the 8-fluoro substituent make the 4-position susceptible to nucleophilic attack. Ammonia or an ammonia equivalent acts as the nucleophile, displacing the chloride ion.[3]

Protocol 2: Synthesis of this compound

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate253.66 g/mol 10.02.54 g
Ammonium hydroxide (28-30% solution)35.05 g/mol Excess50 mL
Ethanol46.07 g/mol -50 mL

Procedure:

  • In a sealed pressure vessel, dissolve Ethyl 4-Chloro-8-fluoroquinoline-3-carboxylate (2.54 g, 10.0 mmol) in ethanol (50 mL).

  • Add an excess of concentrated ammonium hydroxide solution (50 mL).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

II. Functionalization of the 4-Amino Group

The primary amino group at the C4 position is a versatile handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents to probe SAR.

A. N-Alkylation and N-Arylation

Direct alkylation or arylation of the 4-amino group can be achieved through various methods, including classical nucleophilic substitution and modern cross-coupling reactions.

  • Causality Behind Experimental Choices: While direct alkylation with alkyl halides can be effective, it may suffer from over-alkylation. For the synthesis of N-aryl derivatives, transition metal-catalyzed methods like the Buchwald-Hartwig amination offer a powerful and general approach.[1][8]

Protocol 3: N-Alkylation of the 4-Amino Group (Illustrative Example)

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound234.22 g/mol 1.0234 mg
Alkyl Halide (e.g., Benzyl Bromide)171.04 g/mol 1.2205 mg (0.14 mL)
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0276 mg
N,N-Dimethylformamide (DMF)73.09 g/mol -5 mL

Procedure:

  • To a solution of this compound (234 mg, 1.0 mmol) in DMF (5 mL), add potassium carbonate (276 mg, 2.0 mmol) and the alkyl halide (1.2 mmol).

  • Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

B. Amide Bond Formation

The 4-amino group can be acylated to form amides, which are important pharmacophores. This can be achieved by reacting with an acyl chloride or by using standard peptide coupling reagents with a carboxylic acid.[9]

  • Expertise & Experience: The choice of coupling reagent is critical. For electron-deficient anilines, more potent activating agents like HATU or COMU may be required. The use of a base such as diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction.

Protocol 4: Amide Coupling with the 4-Amino Group

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound234.22 g/mol 1.0234 mg
Carboxylic Acid (e.g., Acetic Acid)60.05 g/mol 1.272 mg (0.07 mL)
HATU380.23 g/mol 1.2456 mg
DIPEA129.24 g/mol 3.0388 mg (0.52 mL)
N,N-Dimethylformamide (DMF)73.09 g/mol -5 mL

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.2 mmol) and HATU (456 mg, 1.2 mmol) in DMF (3 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (234 mg, 1.0 mmol) in DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired amide.

Amide_Coupling cluster_products Products Carboxylic_Acid R-COOH Activation Activation Carboxylic_Acid->Activation Aminoquinoline Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Nucleophilic_Attack Nucleophilic_Attack Aminoquinoline->Nucleophilic_Attack HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Amide_Product N-Acylated Product Reactive_Intermediate Reactive_Intermediate Activation->Reactive_Intermediate Active Ester Reactive_Intermediate->Nucleophilic_Attack Nucleophilic_Attack->Amide_Product

Caption: Workflow for amide bond formation.

III. Functionalization of the Quinoline Core

The quinoline ring itself offers several positions for further functionalization, primarily through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The electronic nature of the existing substituents will direct the regioselectivity of these reactions.

A. Electrophilic Aromatic Substitution

The 4-amino group is a strong activating group and an ortho-, para-director, while the 8-fluoro and 3-ethyl carboxylate groups are deactivating. Therefore, electrophilic substitution is expected to occur at the C5 and C7 positions.

  • Authoritative Grounding: The regioselectivity of electrophilic aromatic substitution on substituted quinolines is well-documented and can be predicted based on the electronic effects of the substituents.

Protocol 5: Electrophilic Bromination of the Quinoline Core

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound234.22 g/mol 1.0234 mg
N-Bromosuccinimide (NBS)177.98 g/mol 1.1196 mg
Acetonitrile41.05 g/mol -10 mL

Procedure:

  • Dissolve this compound (234 mg, 1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (196 mg, 1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the formation of the brominated product(s).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to isolate the brominated regioisomers.

B. Transition Metal-Catalyzed Cross-Coupling Reactions

To introduce aryl, heteroaryl, or alkyl groups at specific positions on the quinoline core, a two-step strategy is often employed: halogenation followed by a cross-coupling reaction such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.[2][10]

  • Trustworthiness: These cross-coupling reactions are highly reliable and have a broad substrate scope, making them invaluable tools in modern organic synthesis. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate.[11]

Protocol 6: Suzuki-Miyaura Coupling of a Halogenated Derivative (Illustrative)

This protocol assumes the prior synthesis of a halogenated (e.g., 5-bromo) derivative of this compound.

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
Ethyl 4-Amino-5-bromo-8-fluoroquinoline-3-carboxylate313.12 g/mol 1.0313 mg
Arylboronic Acid-1.5-
Pd(PPh₃)₄1155.56 g/mol 0.0558 mg
Sodium Carbonate (Na₂CO₃)105.99 g/mol 3.0318 mg
Toluene/Ethanol/Water (4:1:1)--10 mL

Procedure:

  • To a degassed mixture of toluene, ethanol, and water (4:1:1, 10 mL), add the bromo-quinoline derivative (313 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired biaryl compound.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Haloquinoline Bromo-Quinoline Derivative Oxidative_Addition Oxidative Addition Haloquinoline->Oxidative_Addition Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Pd0->Oxidative_Addition PdII_Complex Pd(II) Complex Oxidative_Addition->PdII_Complex PdII_Complex->Transmetalation Reductive_Elimination Reductive Elimination PdII_Complex->Reductive_Elimination Transmetalation->PdII_Complex Aryl Exchange Reductive_Elimination->Pd0 Catalyst Regeneration Coupled_Product Biaryl Product Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

IV. Modification of the Ethyl Ester

The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of amides and other derivatives.

Protocol 7: Hydrolysis of the Ethyl Ester

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound234.22 g/mol 1.0234 mg
Sodium Hydroxide (NaOH)40.00 g/mol 5.0200 mg
Ethanol/Water (1:1)--10 mL

Procedure:

  • Dissolve this compound (234 mg, 1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add sodium hydroxide (200 mg, 5.0 mmol) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-Amino-8-fluoroquinoline-3-carboxylic acid.

The resulting carboxylic acid can then be coupled with a variety of amines using the conditions described in Protocol 4 to generate a library of amide derivatives.

Conclusion

The this compound scaffold is a highly versatile platform for the development of novel bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. The functional handles at the 3, 4, and potentially other positions on the quinoline ring allow for a systematic and rational approach to drug design and optimization. As with any synthetic protocol, the reaction conditions provided herein may require optimization for specific substrates to achieve the best possible outcomes.

References

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a novel quinoline derivative with potential therapeutic applications. A thorough in vitro evaluation is a critical first step in characterizing its biological activity and safety profile. This guide provides a comprehensive framework for the in vitro testing of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific integrity. While specific data for this molecule is emerging, the outlined assays are based on the known activities of structurally related quinoline compounds, such as the induction of apoptosis and cell cycle arrest.[2]

I. Foundational Assessment: Cytotoxicity Screening

The initial evaluation of any novel compound is to determine its cytotoxic potential across various cell lines. This provides a baseline understanding of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit cell viability by 50%.[3]

A. Principle of Cytotoxicity Assays

In vitro cytotoxicity can be assessed through various methods that measure cell viability, membrane integrity, or metabolic activity.[3] The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, which is indicative of cell viability.[3] An alternative is the lactate dehydrogenase (LDH) release assay, which quantifies cytotoxicity by measuring the activity of this cytosolic enzyme in the culture medium, indicating a loss of cell membrane integrity.[3][4][5]

B. Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A549, HeLa) Compound_Prep 2. Compound Dilution (Serial Dilutions in DMSO/Medium) Cell_Seeding 3. Seed Cells in 96-well Plates Treatment 4. Treat with Compound (24, 48, 72h incubation) Cell_Seeding->Treatment Assay_Step 5. Perform Viability Assay (e.g., MTT or LDH) Treatment->Assay_Step Data_Acquisition 6. Measure Absorbance (Microplate Reader) Assay_Step->Data_Acquisition IC50_Calc 7. Calculate IC50 Values Data_Acquisition->IC50_Calc Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Death_Receptor Death Receptor Binding Compound->Death_Receptor Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by the test compound.

III. Specificity and Safety Profiling

Beyond determining the primary mechanism of action, a broader in vitro profiling is essential to assess the compound's specificity and potential off-target effects, which are crucial for preclinical development.

A. In Vitro Kinase Assays

Quinolines are known to interact with various kinases. An in vitro kinase assay can determine if this compound inhibits the activity of specific kinases, providing insights into its molecular targets. [6][7]

[6][8]

  • Reaction Setup: In a suitable assay buffer, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP). [7][8]3. Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer). [7]5. Analysis: Separate the reaction products by SDS-PAGE. The amount of phosphorylated substrate is quantified by autoradiography or phosphorimaging. [6][7]

B. In Vitro Drug Metabolism (Cytochrome P450 Inhibition)

Assessing the compound's potential to inhibit major cytochrome P450 (CYP450) enzymes is critical for predicting drug-drug interactions. [9][10][11]

[11]

  • Incubation: Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and varying concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding an NADPH-generating system.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity. [11]

C. Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound. [12][13][14]

[15]

  • Preparation: Mix the test compound at various concentrations with a histidine-dependent strain of Salmonella typhimurium (e.g., TA98 or TA100) and, optionally, a liver extract (S9 fraction) for metabolic activation. [12][14]2. Plating: Add the mixture to a top agar and pour it onto a minimal glucose agar plate, which lacks histidine. [15]3. Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic. [16]

D. Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. [17]Therefore, assessing a compound's activity on the hERG channel is a regulatory requirement. [18][19][20]

[18][19]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Patch Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply varying concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value. The FDA provides recommended voltage protocols for these studies. [18][19]

IV. Conclusion

This comprehensive guide provides a structured approach to the in vitro evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of action, and safety profile, researchers can gain a thorough understanding of its therapeutic potential and make informed decisions for further preclinical and clinical development. Adherence to these robust and validated protocols will ensure the generation of high-quality, reproducible data.

References

  • In vitro kinase assay. (2023, September 23). Protocols.io. [Link]

  • In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (2009). National Library of Medicine. [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. (2009). National Library of Medicine. [Link]

  • Overview of Cell Apoptosis Assays. Creative Bioarray. [Link]

  • In vitro NLK Kinase Assay. (2017). National Center for Biotechnology Information. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Apoptosis Marker Assays for HTS. (2021, July 1). National Center for Biotechnology Information. [Link]

  • Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]

  • Assaying cell cycle status using flow cytometry. (2013). National Center for Biotechnology Information. [Link]

  • Cell Cycle Tutorial Contents. University of Queensland. [Link]

  • The Ames Test. University of Wisconsin-Madison. [Link]

  • Advanced CYP450 Metabolism Assays. (2024, October 2). Pharma Industry Review. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (2001). CORE. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S. Food and Drug Administration. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S. Food and Drug Administration. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). MDPI. [Link]

  • CiPA Express hERG Potassium Channel Assay. Eurofins Discovery. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). National Library of Medicine. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (2012). ResearchGate. [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2017). National Library of Medicine. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022, December 28). ACS Omega. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). ACS Publications. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). National Center for Biotechnology Information. [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Assay of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The developed method is accurate, precise, and robust, making it suitable for routine quality control and stability analysis. The protocol herein provides a detailed workflow, from the selection of chromatographic conditions to the full validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development, often serving as a crucial building block for more complex pharmaceutical agents. The quinoline core, particularly when fluorinated, is a well-established pharmacophore in numerous antibacterial drugs.[4] Given its role as a critical intermediate, ensuring its purity and stability is paramount for the quality of the final active pharmaceutical ingredient (API).

The development of a robust and reliable analytical method is therefore essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and specificity. This document outlines a systematic approach to developing and validating an HPLC method that can accurately quantify this compound and resolve it from potential degradation products, thus qualifying as a stability-indicating assay.

Proposed Analytical Method

The selection of the initial chromatographic conditions was based on the physicochemical properties of analogous quinoline and fluoroquinolone compounds.[3][5] These compounds are typically polar and possess chromophores that allow for UV detection. A reversed-phase C18 column is generally effective for retaining and separating such molecules. An acidic mobile phase is often employed to ensure the consistent protonation of basic amine functionalities, leading to sharp, symmetrical peaks.

Instrumentation and Materials
  • HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.

  • Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Triethylamine (AR grade), and Purified water (Milli-Q or equivalent).

  • Reference Standard: this compound (purity ≥ 99.5%).

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC method.

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric acid in Water, pH adjusted to 3.0 with Triethylamine
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 10 minutes

Rationale for Selection:

  • Column: A C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system.

  • Mobile Phase: The acidic buffer (pH 3.0) ensures the amino group is protonated, minimizing peak tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection Wavelength: Quinolone derivatives typically exhibit strong UV absorbance between 250-300 nm.[6][7][8] A wavelength of 254 nm is a common starting point that generally provides good sensitivity for aromatic systems. A full UV scan of the analyte should be performed to determine the absorption maximum (λmax) for optimal sensitivity.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[1][2][3][6] The validation will encompass the following parameters.

Caption: Workflow for Analytical Method Development and Validation.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 100 µg/mL) five times consecutively.

  • Calculate the following parameters from the resulting chromatograms.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%
Specificity and Forced Degradation

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions to induce degradation, as recommended by ICH Q1A(R2) guidelines.[1][9][10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[4]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Analyze the stressed samples using the proposed HPLC method with a DAD.

  • Evaluate peak purity of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products. The peak purity match factor should be higher than 950.

  • Ensure that the degradation products are well-resolved from the main analyte peak (Resolution > 2.0).

G cluster_analyte Analyte Solution cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Analyte This compound Acid Acid Hydrolysis (0.1M HCl) Analyte->Acid Base Base Hydrolysis (0.1M NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution Check Purity->Resolution

Caption: Forced Degradation Study Workflow.

Linearity and Range

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

  • Prepare at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the linearity by performing a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix (if applicable) or by analyzing a standard solution of known concentration.

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Analyze six replicate samples of the same concentration (e.g., 100%) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the results of both repeatability and intermediate precision studies should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

The LOQ should be experimentally verified by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Analyze the standard solution while making small variations to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • pH of the mobile phase buffer (± 0.2 units).

    • Mobile phase composition (e.g., ± 2% organic content).

  • Assess the effect on system suitability parameters (e.g., retention time, tailing factor, and peak area).

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Conclusion

The analytical method and validation protocol detailed in this application note provide a robust framework for the quality control of this compound. By following this scientifically sound approach, grounded in established practices for similar molecules and compliant with ICH guidelines, researchers and drug development professionals can ensure the reliability and consistency of their analytical data. The successful validation of this stability-indicating method will be a critical step in the overall control strategy for any API synthesis involving this key intermediate.

References

  • Bairros, A. V., Pereira, D. B., Cordeiro, E. W. F., Paim, C. S., da Silva, F. E. B., Malesuik, M. D., & Paula, F. R. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Gryglewicz, S., & Greda, K. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478586. Available at: [Link]

  • Maia, D. P., de Souza, J., & de Andrade, J. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Kumar, A., & Saini, R. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Journal of Drug Delivery and Therapeutics, 5(4), 43-51. Available at: [Link]

  • International Conference on Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Battista, S., Marsicano, V., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics, 13(5), 689. Available at: [Link]

  • ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... Available at: [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening: Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in high-throughput screening (HTS) campaigns. Quinolines are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide details the scientific rationale for targeting protein kinases with this compound class, provides step-by-step protocols for robust primary and secondary assays, and outlines a workflow for hit validation and data analysis, designed to meet the rigorous demands of drug discovery professionals.

Introduction and Scientific Rationale

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in drug development, with numerous derivatives approved as therapeutic agents.[3][4] Their planar structure and potential for diverse substitutions allow them to interact with a wide range of biological targets, particularly the ATP-binding pocket of protein kinases.[5] Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases a prime target class for therapeutic intervention.[5][6]

This compound belongs to this promising class of compounds. The 4-amino group is a critical pharmacophore found in many kinase inhibitors, while the fluorine atom at the 8-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. The ethyl carboxylate at the 3-position offers a potential vector for synthetic modification to explore structure-activity relationships (SAR). Given these structural features, this compound is a compelling candidate for screening against a panel of protein kinases to identify novel modulators of cellular signaling pathways.

Diagram: Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified signal transduction cascade mediated by a receptor tyrosine kinase (RTK), a common target for quinoline-based inhibitors. Activation of the kinase domain leads to a phosphorylation cascade that ultimately alters gene expression.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates P1 Substrate Protein 1 RTK->P1 Phosphorylates P1_P Phosphorylated Substrate 1 P2 Substrate Protein 2 P1_P->P2 Phosphorylates P2_P Phosphorylated Substrate 2 TF Transcription Factor P2_P->TF Phosphorylates TF_P Active Transcription Factor Nucleus Nucleus TF_P->Nucleus Translocates to Response Gene Expression & Cellular Response Nucleus->Response Regulates

Caption: A generic receptor tyrosine kinase signaling cascade.

Compound Handling and Properties

Proper handling and storage of screening compounds are paramount for data integrity.

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 955328-46-8[7]
Molecular Formula C₁₂H₁₁FN₂O₂[7]
Molecular Weight 234.23 g/mol [7]
Solvent DMSO (Dimethyl Sulfoxide)Recommended for stock solutions due to broad compatibility.
Stock Concentration 10 mMStandard for HTS libraries.
Storage Store at -20°C, desiccated. Minimize freeze-thaw cycles.Follow supplier safety data sheet (SDS) recommendations.
Safety Wear gloves and eye protection. Avoid inhalation of dust.Refer to the specific compound's SDS for full details.[8][9]

HTS Workflow: A Validated Approach

A successful HTS campaign requires a multi-stage process to identify, confirm, and characterize active compounds while eliminating artifacts. This workflow ensures that resources are focused on the most promising chemical matter.

Diagram: High-Throughput Screening Workflow

HTS_Workflow Start Compound Library (Including Test Compound) Primary Primary Screen (e.g., ADP-Glo™) Single Concentration Start->Primary Analysis1 Data Analysis: Calculate % Inhibition Identify Primary Hits Primary->Analysis1 DoseResponse Dose-Response Assay (Primary Assay Format) Calculate IC₅₀ Analysis1->DoseResponse Primary Hits End Validated Hits for Lead Optimization Analysis1->End Inactive Analysis2 Data Analysis: Confirm Potency & Efficacy Select Confirmed Hits DoseResponse->Analysis2 Secondary Secondary / Orthogonal Assay (e.g., TR-FRET) Rule out technology-specific artifacts Analysis2->Secondary Confirmed Hits Analysis2->End Not Confirmed Counter Counter-Screening Assess Selectivity & Identify False Positives Secondary->Counter Counter->End Validated

Caption: A standard workflow for an HTS hit identification campaign.

Application Protocol: Primary Screening

Assay Principle: The Promega ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[10][11] It quantifies the amount of ADP produced in a kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to kinase activity.[12][13] An inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Objective: To identify if this compound inhibits the target kinase at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, 384-well assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Protocol (384-well format):

  • Compound Plating:

    • Dispense 50 nL of the 10 mM test compound stock solution in DMSO into the appropriate wells of the 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO only (Negative control: 100% activity) or a known potent inhibitor (Positive control: 0% activity).

  • Kinase Reaction Preparation (2.5 µL):

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentrations will depend on the specific kinase's Kₘ for ATP and substrate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

  • Initiate Kinase Reaction (2.5 µL):

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL, and the final compound concentration is 10 µM.

    • Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes.[13]

  • Detect ADP Production (10 µL):

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[13]

  • Read Plate:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[13]

Application Protocol: Secondary (Orthogonal) Assay

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions, including kinase activity.[14][15] The LanthaScreen™ TR-FRET assay, for example, uses a terbium-labeled antibody (donor) that recognizes a phosphorylated, fluorescein-labeled substrate (acceptor).[16] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength.[17] Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the TR-FRET signal.

Objective: To confirm the inhibitory activity of hits from the primary screen using a different detection technology, thereby reducing the likelihood of false positives resulting from assay artifacts (e.g., compound interference with luciferase).

Materials:

  • Target Kinase

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody (LanthaScreen™)

  • Black, low-volume, 384-well assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol (Dose-Response):

  • Compound Plating:

    • Create a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Dispense 50 nL of each concentration into the assay plate. Include DMSO-only (0% inhibition) and positive control inhibitor wells.

  • Kinase Reaction (5 µL):

    • Prepare a master mix containing kinase, fluorescein-labeled substrate, and ATP in kinase reaction buffer.

    • Dispense 5 µL of this mix into each well.

    • Mix and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection (5 µL):

    • Prepare a 2X Detection Mix containing EDTA (to stop the reaction) and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 5 µL of the Detection Mix to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read Plate:

    • Measure the fluorescence signal on a TR-FRET enabled plate reader, recording emission from both the terbium donor (e.g., ~490 nm) and the fluorescein acceptor (e.g., ~520 nm) after a time delay (typically 100 µs).

Data Analysis and Interpretation

Primary Screen Analysis: Raw luminescence data should be converted to Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A "hit" is typically defined as a compound that exhibits inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Dose-Response and IC₅₀ Determination: For secondary assays, the TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is then determined at each concentration. These values are plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Assay Quality Control: The robustness of the assay should be monitored on every plate using the Z'-factor calculation: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.

Conclusion

This compound represents a valuable starting point for a kinase inhibitor discovery program. The quinoline scaffold is a well-validated pharmacophore, and the specific substitutions on this molecule suggest a strong potential for potent and selective kinase inhibition.[1][18] The protocols detailed herein provide a robust, industry-standard framework for screening this compound and others like it. By employing a primary screen followed by an orthogonal confirmation assay, researchers can confidently identify and validate hits, minimizing the risk of artifacts and paving the way for successful lead optimization campaigns.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-role-of-quinoline-derivatives-in-modern-drug-discovery-73479573.html]
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [URL: https://orientjchem.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/300/tm313.pdf]
  • Anonymous. ADP Glo Protocol. [URL: https://static1.squarespace.com/static/55272357e4b0a7095855be4c/t/58f50c314402434e349a6224/1492454449914/ADP+Glo+Protocol.pdf]
  • DCReport.org. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [URL: https://dcreport.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_285031174]
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]
  • ResearchGate. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [URL: https://www.researchgate.
  • ICE Bioscience. FRET and TR-FRET Assays. [URL: https://www.icebioscience.com/fret-and-tr-fret-assays.html]
  • MDPI. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [URL: https://www.mdpi.com/1420-3049/28/20/7054]
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays. [URL: https://www.thermofisher.com/uk/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-tr-fret-kinase-assays.html]
  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [URL: https://pubmed.ncbi.nlm.nih.gov/30250325/]
  • Wikipedia. Time-resolved fluorescence energy transfer. [URL: https://en.wikipedia.org/wiki/Time-resolved_fluorescence_energy_transfer]
  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [URL: https://pubmed.ncbi.nlm.nih.gov/31539206/]
  • ResearchGate. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [URL: https://www.researchgate.net/publication/335967160_Inexpensive_High-Throughput_Screening_of_Kinase_Inhibitors_Using_One-Step_Enzyme-Coupled_Fluorescence_Assay_for_ADP_Detection]
  • Bentham Science. High Throughput Screening for Protein Kinase Inhibitors. [URL: https://www.benthambooks.com/article/13019/]
  • ElectronicsAndBooks. High-Throughput Screening for Kinase Inhibitors. [URL: https://electronicsandbooks.com/eab1/manual/Drug%20Discovery/High-Throughput%20Screening%20for%20Kinase%20Inhibitors%20%5B354%5D.pdf]
  • BIOFOUNT. This compound. [URL: https://www.biofount.com/cas-955328-46-8.html]
  • Drug Discovery & Development. High-Throughput Screening for Kinase Inhibitors. [URL: https://www.drugdiscoveryonline.com/doc/high-throughput-screening-for-kinase-inhibi-0001]
  • PubMed. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [URL: https://pubmed.ncbi.nlm.nih.gov/29030009/]
  • Anonymous. SAFETY DATA SHEET. [URL: https://www.chemservice.
  • Guidechem. ethyl 4-amino-8-methylquinoline-3-carboxylate (CAS No. 1234922-77-0) SDS. [URL: https://www.guidechem.com/msds/1234922-77-0.html]
  • PubMed. Discovery of Clinical Candidate ... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/28498658/]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/10153.htm]

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Application Notes and Protocols: Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Within this class, 4-aminoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, particularly at the 8-position, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a key building block that combines these advantageous features, making it a highly valuable starting material for the synthesis of novel therapeutics. This guide provides an in-depth overview of its synthesis and application, with a focus on its utility in the development of kinase inhibitors and novel antibacterial agents.

Core Synthetic Strategy: From Aniline to a Privileged Scaffold

The construction of the this compound core is a multi-step process that leverages classic heterocyclic chemistry reactions. The most common and reliable approach involves the Gould-Jacobs reaction, followed by chlorination and subsequent amination.[3] This strategy offers a robust and scalable route to this versatile intermediate.

Logical Workflow for Synthesis

A 2-Fluoroaniline C Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate A->C  Gould-Jacobs Reaction Step 1A: Condensation Step 1B: Thermal Cyclization B Diethyl ethoxymethylenemalonate (EMME) B->C E Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate C->E  Chlorination Step 2 D Phosphorus oxychloride (POCl3) D->E G This compound E->G  Nucleophilic Aromatic  Substitution (SNAr) Step 3 F Ammonia Source (e.g., NH4OH) F->G

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocols

The following protocols are representative procedures based on established methodologies for quinoline synthesis.

Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This initial stage builds the core quinoline ring system.

  • Step 1A: Condensation. In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction progress can be monitored by TLC. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate intermediate.

  • Step 1B: Thermal Cyclization. In a separate flask, preheat a high-boiling point solvent such as diphenyl ether to 250 °C. Add the crude intermediate from Step 1A dropwise to the hot solvent with vigorous stirring. Maintain the temperature for 30-60 minutes to facilitate cyclization.[3]

  • Work-up and Purification. Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and dry under vacuum. The resulting solid is Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

This step activates the 4-position for nucleophilic substitution.

  • Reaction Setup. In a fume hood, suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).[4]

  • Reaction Conditions. Heat the mixture to 100 °C and stir for 3-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification. Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate). Collect the solid by filtration, wash with water, and dry thoroughly. This yields Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound

This final step introduces the key amino group.

  • Reaction Setup. Dissolve Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Reaction Conditions. Add an excess of an ammonia source, such as a concentrated solution of ammonium hydroxide. Seal the vessel and heat to 120-140 °C for 12-24 hours. The progress of this nucleophilic aromatic substitution (SNAr) should be monitored by TLC or LC-MS.[2]

  • Work-up and Purification. After cooling, evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Intermediate/Product Typical Yield Purification Method
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate75-85%Precipitation/Filtration
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate80-90%Precipitation/Filtration
This compound 60-75% Silica Gel Column Chromatography

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 4-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibition. The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound is an ideal starting point for creating libraries of potent and selective kinase inhibitors.[5][6][7]

Exemplary Application: Synthesis of a 4-(Phenylamino)quinoline-3-carboxamide Core

Derivatives bearing a substituted aniline at the 4-position and a carboxamide at the 3-position are potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Src kinase.[5][6]

cluster_0 Core Intermediate cluster_1 Amide Formation cluster_2 Target Scaffold A Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate B 4-Amino-8-fluoroquinoline- 3-carboxylic acid A->B Step 1: Ester Hydrolysis (e.g., LiOH, H2O/THF) C 4-Amino-8-fluoroquinoline- 3-carboxamide B->C Step 2: Amidation (e.g., HATU, DIPEA, NH4Cl) D N-(Substituted phenyl)-4-amino- 8-fluoroquinoline-3-carboxamide (Kinase Inhibitor Core) C->D Step 3: Buchwald-Hartwig Coupling (e.g., Substituted Aryl Halide, Pd catalyst, Ligand, Base)

Caption: Pathway to a 4-(Phenylamino)quinoline-3-carboxamide kinase inhibitor scaffold.

Protocol 4: Elaboration to a Kinase Inhibitor Scaffold
  • Step 1: Ester Hydrolysis. Dissolve this compound (1.0 eq) in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and heat the mixture at 55-60 °C for 4-8 hours. Acidify the reaction mixture with aqueous HCl to a pH of ~3 to precipitate the carboxylic acid. Filter and dry the solid.

  • Step 2: Amidation. To a solution of the carboxylic acid from Step 1 (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes, then add ammonium chloride (NH₄Cl, 2.0 eq). Stir at room temperature until the reaction is complete (typically 12-16 hours). The product, 4-Amino-8-fluoroquinoline-3-carboxamide, can be isolated by aqueous work-up and purification.

  • Step 3: Buchwald-Hartwig Cross-Coupling. Combine the 4-Amino-8-fluoroquinoline-3-carboxamide (1.0 eq), a substituted aryl halide (e.g., bromobenzene derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent like dioxane. Heat the mixture under an inert atmosphere (e.g., Argon) at 100-120 °C for 12-24 hours. The final product can be purified by column chromatography.

This modular approach allows for the introduction of diverse substituents on the phenyl ring, enabling extensive structure-activity relationship (SAR) studies to optimize kinase selectivity and potency.

Scaffold Type Target Kinase Family Significance of 8-Fluoro Substituent
4-Aminoquinoline-3-carboxamidesBTK, FLT3Enhances cell permeability and metabolic stability.[5][8]
4-Phenylamino-3-quinolinecarbonitrilesSrc Family KinasesCan improve binding affinity and pharmacokinetic properties.[6]
4-(Aminoalkylamino)-quinolinonesCHK-1Modulates basicity and potential for salt formation.[7]

Application in Antibacterial Drug Discovery

The fluoroquinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, has been a mainstay in treating bacterial infections.[9] this compound serves as a valuable precursor for novel fluoroquinolone analogues. The 4-amino group can be hydrolyzed and the ester saponified to yield the corresponding carboxylic acid, which is a key pharmacophore for targeting bacterial DNA gyrase and topoisomerase IV.[10] Furthermore, the amino group itself can be retained or functionalized to explore new chemical space and overcome existing resistance mechanisms.[11][12]

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its synthesis is well-established, and its strategic incorporation of a fluorine atom and a reactive amino group provides a powerful platform for generating novel compounds with diverse therapeutic potential. The protocols and applications outlined in this guide demonstrate its utility in constructing sophisticated molecular architectures, particularly in the pursuit of next-generation kinase inhibitors and antibacterial agents.

References

  • A series of novel fluorinated heterocyclic hybrid molecules based on triazole & quinoxaline scaffold were designed, synthesized and evaluated for inhibition of Plasmodium falciparum, a virulent human malaria parasite. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A. A., & Aboelnaga, A. (2022). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2.
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  • An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. (2025). BenchChem.
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  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994).
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  • Romero-Castro, Z. I., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Also available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules, 25(21), 5035.
  • Al-Hiari, Y. M., et al. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents.
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7095-7112.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry, 64(15), 10981-10996.
  • Novel quinolones with promising anticancer activity. (2024). RSC Medicinal Chemistry.
  • Boschelli, D. H., et al. (2008). Facile Preparation of New 4-phenylamino-3-quinolinecarbonitrile Src Kinase Inhibitors via 7-fluoro Intermediates: Identification of Potent 7-amino Analogs. Bioorganic & Medicinal Chemistry, 16(1), 405-412.
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
  • Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules, 28(6), 2795.
  • Ni, Z. J., et al. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3121-3124.

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Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate: A Versatile Fluorogenic Scaffold for Cellular and Environmental Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist, Advanced Fluorophore Division

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged" scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and rich electron density give rise to intrinsic fluorescence, making it an excellent foundation for the design of fluorescent probes.[1][3][4] These probes are indispensable tools for non-invasive bioimaging, allowing for the visualization and quantification of dynamic processes in living cells and organisms with high sensitivity and specificity.[1][2] Quinoline derivatives have been successfully developed as chemosensors for a wide range of applications, including the detection of metal ions, anions, subtle pH fluctuations, and specific biomolecules like lipid droplets or amyloid aggregates.[4][5][6][7]

This application note introduces Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate (EAFQC) , a promising but underexplored member of the quinoline family. Its unique substitution pattern—an electron-donating amino group at the 4-position, an electron-withdrawing fluorine atom at the 8-position, and an ethyl carboxylate group at the 3-position—suggests a highly environment-sensitive fluorophore. This guide will provide a deep dive into the anticipated photophysical properties of EAFQC and present detailed protocols for its characterization and potential application as a fluorescent probe for pH sensing and metal ion detection.

Molecular Structure and Hypothesized Photophysical Properties

The electronic properties of EAFQC are governed by the interplay of its substituents. The 4-amino group acts as a powerful electron donor, while the 8-fluoro and 3-ethyl carboxylate groups are electron-withdrawing. This "push-pull" configuration often leads to a significant intramolecular charge transfer (ICT) character in the excited state. This ICT nature is the foundation for its potential as a sensor, as the energy of the excited state, and thus the emission wavelength, can be highly sensitive to the polarity of the surrounding environment.

Key Anticipated Properties:

  • Solvatochromism: The fluorescence emission of EAFQC is expected to exhibit solvatochromism—a shift in the emission maximum depending on the polarity of the solvent.[8][9] In polar solvents, the excited state is stabilized, which should lead to a red-shift (longer wavelength) in the emission spectrum. This property is crucial for mapping polarity gradients in complex systems like cell membranes.

  • pH Sensitivity: The 4-amino group and the quinoline nitrogen are both basic and can be protonated at acidic pH. Protonation of the amino group would quench its electron-donating ability, leading to a blue-shift in the fluorescence emission and a potential change in quantum yield. This makes EAFQC a strong candidate for ratiometric pH sensing.[5][6][10]

  • Metal Ion Coordination: The 4-amino and 3-carboxylate groups may form a chelation site for certain metal ions. Coordination with a metal ion can significantly alter the electronic structure of the molecule, leading to either fluorescence quenching (e.g., via photoinduced electron transfer, PET) or enhancement (e.g., via chelation-enhanced fluorescence, CHEF).[4][11]

Anticipated Spectroscopic Data

The following table summarizes the hypothetical photophysical properties of EAFQC in various solvents. These values are illustrative and must be determined experimentally.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dioxane2.2~350~420~70~0.45
Chloroform4.8~355~445~90~0.30
Acetonitrile37.5~365~480~115~0.15
Water80.1~370~510~140~0.05

Experimental Protocols

Part 1: Initial Characterization of EAFQC

Objective: To determine the fundamental photophysical properties of EAFQC.

Rationale: Before applying a new compound as a probe, its intrinsic absorption and fluorescence characteristics, including quantum yield and sensitivity to the environment (solvatochromism), must be thoroughly characterized. This provides a baseline for understanding how the probe will behave in more complex experimental systems.

Workflow for Initial Probe Characterization

prep Prepare Stock Solution (1 mM in DMSO) uv_vis Record Absorption Spectrum (Determine λ_max_abs) prep->uv_vis em_scan Record Emission Spectrum (Excite at λ_max_abs, find λ_max_em) uv_vis->em_scan solv Investigate Solvatochromism (Record spectra in solvents of varying polarity) uv_vis->solv ex_scan Record Excitation Spectrum (Monitor at λ_max_em) em_scan->ex_scan q_yield Determine Quantum Yield (Relative to a known standard, e.g., Quinine Sulfate) em_scan->q_yield

Caption: Initial characterization workflow for a novel fluorophore.

Materials:

  • This compound (EAFQC)

  • Spectroscopy-grade solvents (e.g., Dioxane, Chloroform, Acetonitrile, Ethanol, Water)

  • DMSO (for stock solution)

  • Quinine sulfate (for quantum yield standard)

  • 0.1 M H₂SO₄ (for quantum yield standard)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of EAFQC in DMSO. DMSO is often a good choice for initial solubilization of organic molecules.

  • Working Solution Preparation: Prepare a 10 µM working solution of EAFQC in the desired solvent (e.g., acetonitrile) by diluting the stock solution. Ensure the final absorbance at the maximum wavelength (λ_max) is below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the 10 µM solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the determined λ_max_abs.

    • Record the emission spectrum from (λ_max_abs + 10 nm) to 700 nm. Identify the wavelength of maximum emission (λ_max_em).

    • Next, set the emission monochromator to λ_max_em and scan the excitation wavelengths to obtain the excitation spectrum. This should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a 10 µM solution of quinine sulfate in 0.1 M H₂SO₄ (a standard with a known quantum yield of 0.54).

    • Measure the absorbance of both the EAFQC solution and the quinine sulfate solution at the same excitation wavelength (e.g., 350 nm). Ensure absorbance values are < 0.1.

    • Measure the integrated fluorescence intensity of both solutions using the same excitation wavelength and instrumental settings.

    • Calculate the quantum yield (Φ_x) of EAFQC using the following equation:

      Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)

      Where: std refers to the standard (quinine sulfate), x refers to EAFQC, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvatochromism Study: Repeat steps 2-4 in a series of solvents with varying polarities (e.g., dioxane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, water). Plot the emission maximum (λ_max_em) against the solvent polarity function (Lippert-Mataga plot) to quantify the solvatochromic effect.

Part 2: Application Protocol - Ratiometric pH Sensing

Objective: To utilize EAFQC as a ratiometric fluorescent probe for measuring pH.

Rationale: The protonation of the quinoline nitrogen or the 4-amino group is expected to alter the ICT character, leading to a shift in the emission wavelength. By taking the ratio of fluorescence intensities at two different wavelengths, one can obtain a pH measurement that is independent of probe concentration, photobleaching, or instrumental fluctuations, providing a robust and reliable sensing platform.[5][6]

Sensing Mechanism: pH-Dependent Fluorescence Shift

cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) Probe_High EAFQC Neutral Form Strong ICT Long λ Emission (e.g., 510 nm) Probe_Low EAFQC-H+ Protonated Form Weakened ICT Short λ Emission (e.g., 450 nm) Probe_High->Probe_Low + H+ Probe_Low->Probe_High - H+ H+ H+

Caption: Reversible protonation mechanism for ratiometric pH sensing.

Materials:

  • 1 mM EAFQC stock solution in DMSO

  • Universal pH buffer solutions (e.g., Britton-Robinson buffer) ranging from pH 2 to pH 10

  • Fluorometer with dual emission monitoring capabilities (or sequential scanning)

  • pH meter

Procedure:

  • Preparation of Test Solutions:

    • In a series of cuvettes, add 2 mL of each buffer solution (pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

    • To each cuvette, add a small aliquot of the EAFQC stock solution to reach a final concentration of 10 µM. Mix thoroughly.

  • Fluorescence Measurements:

    • For each pH sample, record the fluorescence emission spectrum (e.g., from 400 nm to 650 nm) using the predetermined optimal excitation wavelength.

    • From the resulting spectra, identify the two emission maxima corresponding to the protonated (short-wavelength, λ₁) and deprotonated (long-wavelength, λ₂) forms.

  • Data Analysis and Calibration:

    • For each pH value, determine the ratio of the fluorescence intensities at the two selected wavelengths (Ratio = I_λ₁ / I_λ₂).

    • Plot the intensity ratio (I_λ₁ / I_λ₂) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve) to determine the pKa of the probe. The linear range of this curve is the optimal working range for pH sensing.

  • Application in Live Cells (Conceptual Workflow):

    • Culture cells on a glass-bottom dish suitable for microscopy.

    • Load the cells with a low concentration of EAFQC (e.g., 1-10 µM) in cell culture media for 30-60 minutes.

    • Wash the cells with fresh media to remove excess probe.

    • Perform fluorescence imaging using a microscope equipped with two emission channels corresponding to λ₁ and λ₂.

    • Generate a ratiometric image (Image_λ₁ / Image_λ₂) to visualize intracellular pH distribution. Calibrate the ratio values to absolute pH using an in-situ calibration curve (e.g., using nigericin/high K⁺ buffers).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the characterization protocol, the excitation spectrum should overlay with the absorption spectrum, confirming that the measured fluorescence originates from the intended molecule. In the pH sensing protocol, the ratiometric response should be reversible; titrating the pH back and forth should yield the same intensity ratios. Furthermore, the calculated pKa should be consistent and reproducible across multiple experiments. For any application, control experiments are crucial. For example, when detecting metal ions, one must test the probe's response to a panel of other biologically relevant ions to confirm selectivity.[11]

Conclusion

This compound (EAFQC) is a promising fluorophore with significant potential as an environmentally sensitive probe. Its anticipated solvatochromic and pH-sensitive properties make it a strong candidate for applications in cell biology, biochemistry, and materials science. The protocols provided herein offer a comprehensive starting point for researchers to fully characterize EAFQC and unlock its potential as a versatile tool for fluorescent sensing.

References

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Li, M., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • (2025). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]

  • van der Wal, S., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • Kim, H. N., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 9(24), 4857-4862. [Link]

  • Kim, H. N., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. [Link]

  • Li, M., et al. (2019). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. [Link]

  • Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]

  • (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

  • Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • (2025). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. ResearchGate. [Link]

  • (2022). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]

  • Pandey, N., et al. (2021). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • (2025). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to move beyond simple protocols, offering a guide grounded in mechanistic principles and field-proven experience to navigate the common pitfalls of this multi-step synthesis.

Synthetic Overview: A Three-Stage Pathway

The synthesis of this compound is not a single reaction but a strategic three-stage process. The journey begins with the construction of the core quinoline ring system via the Gould-Jacobs reaction, proceeds through a critical activation step, and culminates in the introduction of the final amino group.

G SM Starting Materials (2-Fluoroaniline & DEEM) GJ Step 1: Gould-Jacobs Reaction (Condensation & Thermal Cyclization) SM->GJ Heat (100-140°C) Hydroxy Intermediate 1 Ethyl 4-Hydroxy-8-fluoro- quinoline-3-carboxylate GJ->Hydroxy High Temp (250°C) e.g., Diphenyl Ether Chlorination Step 2: Halogenation (Chlorination with POCl₃) Hydroxy->Chlorination POCl₃, Heat Chloro Intermediate 2 Ethyl 4-Chloro-8-fluoro- quinoline-3-carboxylate Chlorination->Chloro Amination Step 3: Nucleophilic Aromatic Substitution (Amination) Chloro->Amination Amine Source (e.g., NH₄OH) Product Final Product Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Amination->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, focusing on the causality behind the problems and their solutions.

Step 1: Gould-Jacobs Reaction

Question 1: My initial condensation between 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is slow or incomplete. What's happening?

Answer: This condensation is a nucleophilic attack by the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.[1]

  • Potential Cause: Insufficient temperature. While the subsequent cyclization requires very high heat, this initial step needs moderate temperatures (typically 100-140°C) to proceed efficiently.[2]

  • Solution: Ensure your reaction temperature is maintained in the 100-140°C range. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is consumed. Using a slight excess (1.1 equivalents) of DEEM can also drive the reaction to completion.

Question 2: The thermal cyclization step produced a low yield and a significant amount of black, tar-like residue. How can I improve this?

Answer: This is the most common failure point. The intramolecular Friedel-Crafts-type cyclization requires high thermal energy (typically >240°C) to overcome the activation barrier.[3] Unfortunately, such high temperatures can also cause decomposition.

  • Potential Causes & Solutions:

    • Localized Overheating: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical to ensure even heat distribution and prevent charring.[4] Direct heating of the neat intermediate is prone to decomposition.

    • Oxygen Contamination: At these temperatures, atmospheric oxygen can promote oxidative side reactions. Conducting the cyclization under an inert atmosphere (Nitrogen or Argon) can significantly reduce tar formation.

    • Reaction Time: Prolonged heating, even at the correct temperature, can degrade the product. The reaction is often complete within 30-60 minutes at peak temperature.[5]

    • Modern Alternative: Consider using a microwave reactor. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by heating the reaction mixture more uniformly and efficiently, often at temperatures above the solvent's boiling point in a sealed vessel.[3][6]

G Start Low Yield in Cyclization Step? Check_Temp Is Temperature >240°C? Start->Check_Temp Analyze Check_Solvent Using High-Boiling Inert Solvent? Check_Temp->Check_Solvent Yes Sol_Temp Increase Temperature to 240-250°C Check_Temp->Sol_Temp No Check_Atm Is Reaction Under Inert Atmosphere? Check_Solvent->Check_Atm Yes Sol_Solvent Use Diphenyl Ether or Dowtherm A Check_Solvent->Sol_Solvent No Sol_Atm Switch to N₂ or Ar Atmosphere Check_Atm->Sol_Atm No Sol_MW Consider Microwave Synthesis Protocol Check_Atm->Sol_MW Yes

Sources

Technical Support Center: Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluoroquinolone intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and improve your reaction yields. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most established route is a multi-step synthesis that begins with the Gould-Jacobs reaction [1][2][3]. This pathway offers a robust method for constructing the core quinoline scaffold. The overall strategy can be broken down into three primary stages:

  • Gould-Jacobs Annulation: Condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature thermal cyclization to form Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro group with an amino group to yield the final target molecule.

This sequence is favored because the starting materials are commercially available and the reactions, while requiring optimization, are well-documented in the literature.

Q2: What are the most critical steps that impact the overall yield of this synthesis?

The two most critical yield-determining steps are the thermal cyclization (Stage 1) and the final amination (Stage 3).

  • The thermal cyclization requires high temperatures (typically >250 °C), which can lead to product decomposition and the formation of tar-like side products if not carefully controlled[4][5]. The efficiency of this step is highly dependent on the choice of solvent and the precise temperature-time profile.

  • The amination step can be challenging due to the need to displace the chloro group with ammonia or an ammonia equivalent. This can require high pressure and temperature, and side reactions can occur, impacting the purity and yield of the final product.

Below is a diagram illustrating the overall synthetic workflow.

Synthetic_Pathway cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination (SNAr) A 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Anilinomethylenemalonate Intermediate A->B Condensation C Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate B->C Thermal Cyclization (e.g., Dowtherm A, >250 °C) D Ethyl 4-Chloro-8-fluoro- quinoline-3-carboxylate C->D POCl₃ or SOCl₂ E Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate D->E NH₃ source

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step Yield Improvement

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Stage 1: Gould-Jacobs Reaction

Problem: Low yield of the anilinomethylenemalonate intermediate (the product of the initial condensation).

  • Potential Cause 1: Impure Reactants. 2-fluoroaniline can oxidize and darken on storage. Diethyl ethoxymethylenemalonate (DEEMM) can hydrolyze.

    • Solution: Use freshly distilled 2-fluoroaniline and high-purity DEEMM. Ensure all glassware is scrupulously dry.

  • Potential Cause 2: Sub-optimal Reaction Conditions. The condensation is typically performed neat or in a solvent like ethanol.

    • Solution: Microwave irradiation has been shown to dramatically shorten reaction times (e.g., 7 minutes) for this step compared to conventional heating (e.g., 2 hours in refluxing ethanol), often with comparable or better yields[6]. If using conventional heating, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or LC-MS.

Problem: Poor yield during the thermal cyclization step, often accompanied by dark, tarry byproducts.

  • Potential Cause 1: Incorrect Cyclization Temperature. The Gould-Jacobs cyclization is highly temperature-sensitive. Too low a temperature results in an incomplete reaction, while too high a temperature causes decomposition[4][5].

    • Solution: The reaction is typically performed in a high-boiling, inert solvent like Dowtherm A or diphenyl ether at temperatures between 250-260 °C. It is critical to perform a time-temperature optimization study. Start at 250 °C and monitor the reaction progress by taking aliquots every 30-60 minutes. Increasing the temperature may require decreasing the reaction time to minimize degradation[4].

  • Potential Cause 2: Inefficient Heat Transfer. Inconsistent heating in a large-scale reaction can create hotspots, leading to localized charring.

    • Solution: Use a high-temperature heating mantle with vigorous mechanical stirring to ensure uniform heat distribution throughout the reaction vessel. A sand bath can also provide more even heating than a mantle.

Problem: The required high temperatures for thermal cyclization are problematic or not feasible with available equipment.

  • Potential Cause: Limitations of Thermal Cyclization. The harsh conditions of traditional thermal cyclization are a known drawback of the Gould-Jacobs reaction[5].

    • Solution: Use an Acid Catalyst. Eaton's reagent (a 1:10 w/w solution of P₂O₅ in methanesulfonic acid) is an excellent alternative that promotes cyclization under much milder conditions (e.g., 80-100 °C)[6][7]. This method often results in cleaner reactions and higher yields by avoiding thermal decomposition.

Experimental Protocol 1: Acid-Catalyzed Cyclization using Eaton's Reagent
  • To the crude anilinomethylenemalonate intermediate (1 equivalent) in a round-bottom flask, add Eaton's reagent (approx. 10 parts by weight).

  • Heat the mixture with stirring at 80-100 °C.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated aqueous ammonia or NaOH solution) until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Cyclization Method Typical Temperature Typical Time Advantages Disadvantages Reference(s)
Thermal (Diphenyl Ether) 250-260 °C1-4 hoursWell-established, no catalyst needed.High energy, potential for decomposition, tar formation.[4][5]
Acid-Catalyzed (Eaton's Reagent) 80-100 °C1-3 hoursMilder conditions, cleaner reaction, often higher yields.Requires catalyst, careful workup to neutralize acid.[6][7]
Microwave-Assisted ~250 °C5-15 minutesExtremely fast, can improve yields.Requires specialized equipment, pressure generation.[4]
Stage 2: Chlorination

Problem: Incomplete conversion of the 4-hydroxyquinoline to the 4-chloroquinoline.

  • Potential Cause: Insufficient Reagent or Deactivated Reagent. Phosphorus oxychloride (POCl₃) is moisture-sensitive. An insufficient excess may not drive the reaction to completion.

    • Solution: Use a fresh bottle of POCl₃ and a significant excess (often used as the solvent). A typical procedure involves heating the 4-hydroxyquinoline substrate in neat POCl₃ at around 100 °C for 2-4 hours[8]. The addition of a catalytic amount of DMF can sometimes accelerate the reaction.

  • Potential Cause: Reversibility. The reaction can be reversible if HCl gas is not effectively removed.

    • Solution: Perform the reaction in a fume hood with a gas outlet trap to allow HCl to escape. After the reaction, excess POCl₃ must be thoroughly removed under reduced pressure before workup.

Stage 3: Amination (SNAr)

Problem: The final amination step is low-yielding or does not proceed.

  • Potential Cause: Inappropriate Ammonia Source or Conditions. The nucleophilic aromatic substitution requires an effective source of ammonia and conditions sufficient to overcome the activation energy.

    • Solution: This reaction is often performed in a sealed pressure vessel. Common methods include:

      • Using a solution of ammonia in a polar aprotic solvent like DMSO or NMP at elevated temperatures (100-140 °C).

      • Bubbling ammonia gas through a solution of the substrate.

      • Using an ammonia surrogate like ammonium chloride with a base.

    • Microwave-assisted protocols can significantly improve yields and reduce reaction times for SNAr reactions on chloroquinolines[9].

Problem: Formation of undesired side products.

  • Potential Cause: Competing Reactions. The reaction conditions can sometimes lead to hydrolysis of the ester or other undesired substitutions.

    • Solution: Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the starting material or product. The choice of solvent is critical; polar aprotic solvents generally favor the desired SNAr pathway. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.

Below is a troubleshooting workflow to help diagnose issues in the synthesis.

Troubleshooting_Workflow decision decision process process start Low Overall Yield d1 Which step has low yield? start->d1 stop_good Yield Improved stop_bad Consult Specialist p1 p1 d1->p1 Cyclization p4 p4 d1->p4 Chlorination p7 p7 d1->p7 Amination d2 High amount of tar/decomposition? p1->d2 Check TLC/LCMS of crude product p2 Reduce cyclization temp/time OR Switch to Eaton's reagent method d2->p2 Yes p3 Increase cyclization temp/time OR Ensure inert atmosphere d2->p3 No p2->stop_good p3->stop_good d3 Is 4-hydroxyquinoline present? p4->d3 Check for starting material in crude product p5 Use fresh POCl₃ Increase reaction time/temp Add catalytic DMF d3->p5 Yes p6 Check for degradation products. Purify crude 4-chloroquinoline before amination. d3->p6 No p5->stop_good p6->stop_bad d4 Is 4-chloroquinoline present? p7->d4 Check for starting material in crude product p8 Increase temp/pressure Use microwave irradiation Switch to DMSO or NMP as solvent d4->p8 Yes p9 Analyze byproducts. Consider alternative ammonia source. Ensure anhydrous conditions. d4->p9 No p8->stop_good p9->stop_bad

Caption: A decision-tree workflow for troubleshooting low yields in the synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wiley Online Library. (2004). Gould-Jacobs Reaction. [Link]

  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1483. [Link]

  • Mansoura University. (2016). Synthesis of Quinoline and derivatives. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(19), 5947. [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Collection of Czechoslovak Chemical Communications. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • BenchChem. (2025). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
  • ACS Publications - Journal of Medicinal Chemistry. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • NIH National Library of Medicine. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address specific challenges you may encounter during your experiments, offering insights grounded in established scientific principles and practical laboratory experience.

I. Synthesis Overview and Key Challenges

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically involves a multi-step process. A common and effective route is the Gould-Jacobs reaction, which utilizes a substituted aniline and diethyl ethoxymethylenemalonate (EMME) followed by cyclization and subsequent amination. While robust, this pathway presents several opportunities for impurity formation that can impact yield, purity, and the overall success of your synthesis campaign.

This guide will focus on identifying and mitigating common impurities encountered during this synthetic sequence.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in the synthesis of this compound?

A1: Impurities in quinoline syntheses can generally be categorized as follows:

  • Starting Material Residues: Incomplete reactions can lead to the presence of unreacted starting materials, which can complicate the purification process.[1]

  • Side-Reaction Products: These can include products from self-condensation of reactants or thermal decomposition, particularly in high-temperature reactions.[1]

  • Regioisomers: The formation of constitutional isomers is a common challenge, especially when using substituted anilines.

  • Over-alkylation or Incomplete Alkylation Products: In syntheses involving alkylation steps, the addition of too few or too many alkyl groups can lead to impurities.

  • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, leading to the corresponding carboxylic acid.

Q2: My final product has a persistent yellow color, even after initial purification. What could be the cause?

A2: Commercial quinoline samples often appear yellow due to the presence of impurities.[2] This coloration in your synthesized product can be attributed to several factors, including trace amounts of nitro-aromatic compounds if they were used as oxidizing agents in alternative synthetic routes, or the formation of polymeric byproducts. Tarry byproducts are also a known issue in quinoline synthesis, which can be minimized by optimizing reaction conditions.[1]

Q3: I am observing a significant amount of the corresponding carboxylic acid in my final product. How can I prevent this?

A3: The presence of the carboxylic acid is likely due to the hydrolysis of the ethyl ester. This can occur during aqueous work-up steps, particularly if the pH is not carefully controlled. To minimize hydrolysis, it is advisable to use neutral or slightly acidic conditions during extraction and washing steps. Additionally, ensure that all solvents are anhydrous, as residual water can contribute to hydrolysis over time.

III. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a detailed breakdown of specific impurities, their likely origins, and actionable troubleshooting steps.

Impurity Profile Table
Impurity Name Potential Origin Analytical Detection Mitigation Strategies
Ethyl 4-Hydroxy-8-fluoroquinoline-3-carboxylate Incomplete amination of the 4-chloro or 4-hydroxy intermediate.HPLC, LC-MS- Ensure complete conversion during the chlorination and amination steps. - Use a slight excess of the aminating agent. - Optimize reaction time and temperature for the amination step.
Unreacted 2-Fluoro-6-nitroaniline Incomplete initial condensation with EMME.HPLC, GC-MS- Ensure accurate stoichiometry of reactants. - Monitor the reaction progress by TLC or HPLC to confirm consumption of the starting aniline.
Diethyl ethoxymethylenemalonate (EMME) Dimer Self-condensation of EMME, particularly at elevated temperatures.GC-MS, NMR- Control the reaction temperature during the initial condensation step. - Add the aniline to the EMME solution gradually.
Positional Isomers (e.g., Ethyl 4-Amino-6-fluoroquinoline-3-carboxylate) Use of an isomeric starting aniline (e.g., 4-fluoro-2-nitroaniline).HPLC, LC-MS, NMR- Ensure the purity and correct isomeric form of the starting 2-fluoro-6-nitroaniline. - Perform rigorous characterization of all starting materials.
8-Fluoroquinoline-3-carboxylic acid Hydrolysis of the ethyl ester during work-up or storage.HPLC, LC-MS- Maintain neutral or slightly acidic conditions during aqueous work-up. - Use anhydrous solvents. - Store the final product in a dry environment.
In-Depth Troubleshooting
Issue 1: Presence of Ethyl 4-Hydroxy-8-fluoroquinoline-3-carboxylate
  • Causality: This impurity arises from the incomplete conversion of the 4-hydroxyquinoline intermediate to the 4-chloroquinoline, or the subsequent incomplete amination of the 4-chloroquinoline. The 4-hydroxy tautomer is often the initial product of the Gould-Jacobs cyclization.

  • Troubleshooting Protocol:

    • Chlorination Step Optimization: When converting the 4-hydroxyquinoline to the 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃), ensure the reaction goes to completion.[3] Monitor the reaction by TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time.

    • Amination Step Optimization: During the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine, ensure a slight excess of the aminating agent is used. The reaction can be sensitive to temperature; carefully control this parameter to drive the reaction to completion without promoting side reactions.[4]

Issue 2: Residual Starting Materials
  • Causality: Incomplete reactions are a common source of impurities.[1] This can be due to incorrect stoichiometry, insufficient reaction time or temperature, or catalyst deactivation.

  • Troubleshooting Protocol:

    • Stoichiometry Verification: Double-check the calculations for all reactants and ensure accurate weighing and dispensing.

    • Reaction Monitoring: Actively monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). This will help determine the optimal reaction time.

    • Temperature Control: Ensure the reaction is maintained at the optimal temperature. Fluctuations can lead to incomplete conversion or the formation of side products.

IV. Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized representation and may require optimization based on your specific laboratory conditions and scale.

  • Step 1: Condensation

    • In a round-bottom flask, combine 2-fluoro-6-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

    • Heat the mixture at 110-120 °C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.

    • Cool the reaction mixture and proceed to the next step.

  • Step 2: Cyclization

    • Add the crude product from Step 1 to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and dilute with a suitable hydrocarbon solvent (e.g., hexane) to precipitate the product.

    • Filter and wash the solid to obtain Ethyl 4-hydroxy-8-fluoro-6-nitroquinoline-3-carboxylate.

  • Step 3: Reduction of the Nitro Group

    • Suspend the product from Step 2 in a suitable solvent like ethanol.

    • Add a reducing agent such as iron powder or perform catalytic hydrogenation with Pd/C.

    • If using iron, add a catalytic amount of acetic acid and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture while hot and concentrate the filtrate to obtain Ethyl 4-hydroxy-8-fluoro-6-aminoquinoline-3-carboxylate.

  • Step 4: Deamination (Sandmeyer-type reaction)

    • This step is complex and requires careful control of conditions. It is often preferable to start with a non-nitrated aniline if possible to avoid this step.

  • Step 5: Chlorination and Amination

    • A more common route involves the cyclization of the corresponding aniline without the nitro group to yield Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.

    • This intermediate is then chlorinated with POCl₃.[3]

    • The resulting Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is then reacted with an amino source to yield the final product.[4]

Protocol 2: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing drug impurities.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

V. Visualization of Key Processes

Gould-Jacobs Synthesis Pathway

Gould-Jacobs Synthesis A 2-Fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate C->D Thermal Cyclization E Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate D->E Chlorination (e.g., POCl3) F This compound E->F Amination

Caption: Overview of the Gould-Jacobs reaction pathway for this compound synthesis.

Common Impurity Formation Pathways

Impurity Formation cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation A Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate B Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate A->B Chlorination Imp1 Impurity: Unreacted Hydroxy Intermediate A->Imp1 Incomplete Chlorination C Target Product B->C Amination B->Imp1 Incomplete Amination Imp2 Impurity: Hydrolysis Product (Carboxylic Acid) C->Imp2 Hydrolysis (H2O)

Caption: Formation pathways for common impurities in the synthesis of this compound.

VI. Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By implementing robust reaction monitoring, optimizing reaction conditions, and utilizing appropriate analytical techniques for impurity profiling, researchers can significantly improve the purity and yield of their target compound. This guide serves as a foundational resource, and further optimization may be necessary based on specific experimental outcomes.

VII. References

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of syntheses involving this important fluorinated quinoline intermediate.

The unique structure of this molecule—possessing a basic aromatic amine, a quinoline core, and an ethyl ester—presents specific challenges in chromatographic analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My spot for this compound is streaking or tailing significantly on the TLC plate. What is causing this and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like your 4-aminoquinoline on standard silica gel plates.[1]

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen of the 4-amino group on your quinoline can undergo a strong acid-base interaction with these silanols. This causes a portion of your analyte to "stick" to the baseline, leading to a continuous "streak" as the mobile phase tries to move it up the plate.[1] Overloading the sample on the plate can also exacerbate this issue.[1][2]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (NEt₃) or a few drops of ammonia to your eluting solvent.[1] A typical starting point would be 0.5-1% triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Reduce Sample Concentration: You may have simply overloaded the plate.[2] Dilute your reaction sample before spotting it onto the TLC plate. The ideal spot size should be small and concentrated, about 1-2 mm in diameter.

    • Consider Alternative Stationary Phases: If streaking persists even with a basic modifier, your compound might be particularly basic. In such cases, using alumina TLC plates, which have a basic surface, can be a good alternative.

Question 2: My starting material and product spots are not separating well on the TLC plate (very similar Rf values). How can I improve the resolution?

Answer: Poor resolution between spots with similar polarities is a common challenge. Optimizing the mobile phase is key to achieving better separation.

  • Causality: The separation on a TLC plate is a balance of the analyte's affinity for the stationary phase and its solubility in the mobile phase. If the mobile phase is too strong (too polar) or too weak (not polar enough), it may not effectively differentiate between compounds of similar polarity.

  • Solutions:

    • Systematic Solvent System Trials: You need to fine-tune the polarity of your mobile phase. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[3] Try a range of ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). If your compounds are more polar, a system like dichloromethane and methanol might be more appropriate.

    • Utilize a Co-spot: To confirm if the reaction is complete when Rf values are close, a "co-spot" is invaluable. On the TLC plate, have three lanes: one for your starting material (SM), one for the reaction mixture (RM), and a third lane where you spot both the starting material and the reaction mixture on top of each other (Co). If the reaction is complete, the RM lane will show only the product spot, and the Co lane will show two distinct spots.

Question 3: I don't see any spots on my TLC plate under the UV lamp after running the reaction for several hours.

Answer: This can be frustrating, but there are several logical explanations.

  • Causality and Solutions:

    • Sample Concentration is Too Low: The reaction may not have progressed enough, or your sample is too dilute. Try concentrating a small aliquot of your reaction mixture before spotting it on the TLC plate. You can also spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2]

    • Compound is Not UV-Active: While quinolines are typically UV-active, it's possible the concentration is below the detection limit of your UV lamp. Use a chemical stain to visualize the spots. An iodine chamber is a good general-purpose stain.[4] For amines, a ninhydrin stain can be very effective, often showing up as green or purple spots.[4]

    • Solvent Level in the Chamber is Too High: If the solvent level in your developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[2] Ensure the solvent is always below the spotting line.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 4: I'm seeing significant peak tailing for my this compound peak in reversed-phase HPLC. What's the cause and how do I fix it?

Answer: Similar to TLC, peak tailing in reversed-phase HPLC for basic compounds is often due to interactions with the silica-based stationary phase.

  • Causality: Standard C18 columns are packed with silica particles. Even with end-capping, there are residual, acidic silanol groups on the surface. The basic 4-amino group of your molecule can interact with these silanols via a secondary ion-exchange mechanism, in addition to the primary reversed-phase retention. This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.

  • Solutions:

    • Adjust Mobile Phase pH: This is the most common and effective solution. By lowering the pH of the aqueous portion of your mobile phase to around 2.5-3.5 with an acid like formic acid or trifluoroacetic acid (TFA), you protonate the silanol groups, suppressing their ionization and minimizing the unwanted secondary interactions.

    • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Choose a Different Column: Modern columns with advanced end-capping or embedded polar groups are designed to minimize these secondary interactions and provide better peak shapes for basic compounds. A phenyl-hexyl column could also offer alternative selectivity.[3]

Question 5: My peaks are broad and not well-resolved. How can I improve the peak shape and separation?

Answer: Broad peaks can be due to a variety of factors, from the column itself to the method parameters.

  • Causality and Solutions:

    • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., pure acetonitrile) than your initial mobile phase conditions (e.g., 95% water), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample and injecting a smaller volume.

    • Optimize the Gradient: If you are running a gradient elution, the slope might be too steep. A shallower gradient (a slower increase in the organic solvent percentage) will give the components more time to interact with the stationary phase, leading to better separation.

    • Increase Column Efficiency: Ensure your HPLC system is properly maintained with minimal dead volume. For very complex mixtures, a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution.

Question 6: I'm seeing "ghost peaks" – unexpected peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are spurious peaks that can arise from several sources.[5]

  • Causality and Solutions:

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been fully flushed from the injector or column. Run a blank injection (injecting only your mobile phase) to see if the ghost peak appears. If it does, you need to implement a more rigorous needle wash or flushing protocol between injections.

    • Contaminated Mobile Phase: Impurities in your solvents or buffer components can appear as peaks, especially during a gradient run. Use high-purity, HPLC-grade solvents and freshly prepared buffers.

    • Sample Degradation: Your compound might be unstable in the sample solvent or on the column. Forced degradation studies can help identify potential degradants.[6]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose a starting TLC solvent system for my reaction?

A good starting point is to use a binary system of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Spot your starting material and run several TLCs with varying ratios (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc). The ideal system will give your starting material an Rf value between 0.3 and 0.5, which generally provides a good window for the product to appear with a different Rf. If the spots remain at the baseline, increase the polarity (e.g., switch to dichloromethane/methanol). If they run at the solvent front, decrease the polarity.

FAQ 2: What is the best type of HPLC column for analyzing this compound?

For a polar, basic compound like this, a high-quality, end-capped C18 column is a standard starting point. However, to achieve optimal peak shape, consider columns specifically designed for the analysis of basic compounds. These often have proprietary surface modifications to shield residual silanols. Alternatively, a phenyl-hexyl stationary phase can provide different selectivity due to π-π interactions with the quinoline ring system.

FAQ 3: How can I confirm the identity of a new spot on my TLC or a new peak in my HPLC?

While TLC and HPLC are excellent for monitoring reaction progress, they do not definitively identify compounds. The best way to confirm the identity of a new peak corresponding to your product is to couple the HPLC to a mass spectrometer (LC-MS). This will give you the mass of the compound in that peak, which you can compare to the expected mass of your product. For TLC, you can scrape the product spot off the plate, extract the compound with a suitable solvent, and then analyze it by mass spectrometry.

FAQ 4: What is a typical starting HPLC method for this compound?

A robust starting point for method development would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection. Quinolines typically have strong absorbance around 254 nm and 340 nm. It is advisable to run a UV scan of your compound to determine the optimal wavelength.[7]

  • Column Temperature: 30 °C to ensure reproducibility.

This method can then be optimized by adjusting the gradient slope, pH, or even the organic modifier (e.g., methanol instead of acetonitrile) to achieve the best separation.

Part 3: Experimental Protocols and Data

Protocol 1: Step-by-Step TLC Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Prepare a diluted sample of your reaction mixture in the same solvent.

  • Spotting: Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane. Apply a spot of the reaction mixture to the "RM" lane. In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. Ensure spots are small and do not diffuse widely.

  • Development: Prepare a developing chamber by adding your chosen mobile phase to a depth of about 0.5 cm (below the baseline). Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Place the TLC plate in the chamber and cover it.

  • Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, use a chemical stain (e.g., iodine or ninhydrin) for better visualization. The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing.

Table 1: Example TLC Mobile Systems for Quinolines
Solvent System (v/v)PolarityTypical Application
70:30 Hexane / Ethyl AcetateLow-MediumGood starting point for less polar quinolines.
95:5 Dichloromethane / MethanolMedium-HighFor more polar quinoline derivatives.
90:10:1 Ethyl Acetate / Methanol / TriethylamineMedium (Basic)Effective for reducing tailing of basic amines.
Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem with HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution tailing Peak Tailing peak_shape->tailing Yes retention Retention Time Drift? resolution->retention res_sol1 Optimize Gradient Slope (make it shallower) resolution->res_sol1 Yes ret_sol1 Ensure Proper Column Equilibration retention->ret_sol1 Yes tailing_sol1 Lower Mobile Phase pH (e.g., 0.1% TFA/Formic Acid) tailing->tailing_sol1 tailing_sol2 Use End-Capped or Specialty Column for Bases tailing->tailing_sol2 tailing_sol3 Reduce Sample Load tailing->tailing_sol3 res_sol2 Change Organic Modifier (ACN vs. MeOH) res_sol3 Use Higher Efficiency Column (longer, smaller particles) resolution_node Resolution Issues resolution_node->res_sol1 resolution_node->res_sol2 resolution_node->res_sol3 ret_sol2 Check for Leaks in the System ret_sol3 Use a Column Oven for Stable Temperature retention_node Retention Drift retention_node->ret_sol1 retention_node->ret_sol2 retention_node->ret_sol3

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). Retrieved from [Link])

Sources

Validation & Comparative

A Comparative Guide to Fluoroquinolone Activity: Evaluating Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate against other prominent fluoroquinolones. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate antibacterial efficacy, providing a framework for evaluating novel quinolone derivatives. While direct comparative experimental data for this compound is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) to project its potential activity profile against well-characterized fluoroquinolones like Ciprofloxacin and Levofloxacin.

Introduction to Fluoroquinolones: A Class of Potent Antibacterials

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis[1][2]. Their core structure, a quinolone ring, has been extensively modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties[3][4]. Key modifications at the N-1, C-6, C-7, and C-8 positions have led to the development of several generations of these drugs, each with distinct advantages[4]. The introduction of a fluorine atom at the C-6 position was a significant breakthrough, substantially increasing the antibacterial potency of the class[3].

This compound is a quinolone derivative with specific substitutions that are expected to modulate its biological activity. This guide will dissect the potential impact of its 4-amino and 8-fluoro moieties in comparison to the structural features of established fluoroquinolones.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV[1][2][5]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair[1][6].

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication[7]. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones[2][7].

  • Topoisomerase IV: This enzyme is essential for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells[1][6]. In many Gram-positive bacteria, topoisomerase IV is the primary target[2][5].

Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome[1][8]. This blocks DNA replication and repair, ultimately triggering cell death[1][7].

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Analysis

The antibacterial spectrum and potency of fluoroquinolones are heavily influenced by the substituents on the core quinolone ring.

SAR quinolone Quinolone Core N-1 C-3 C-4 C-6 C-7 C-8 N1_sub N-1 Substituent (e.g., Cyclopropyl) - Potency against Gram-negatives quinolone:f1->N1_sub C3_sub C-3 Carboxylic Acid - Essential for gyrase binding quinolone:f2->C3_sub C4_sub C-4 Carbonyl - Essential for gyrase binding quinolone:f3->C4_sub C6_sub C-6 Fluorine - Increased potency, cell penetration quinolone:f4->C6_sub C7_sub C-7 Heterocycle (e.g., Piperazine) - Spectrum of activity, potency quinolone:f5->C7_sub C8_sub C-8 Substituent (e.g., Fluorine, Methoxy) - Modulates activity, reduces resistance quinolone:f6->C8_sub

Caption: Key positions on the quinolone core influencing antibacterial activity.

Analysis of this compound
  • C-3 Ethyl Carboxylate: The carboxylic acid at the C-3 position is crucial for binding to DNA gyrase[4]. The presence of an ethyl ester in "this compound" suggests this compound may act as a prodrug. It is plausible that intracellular esterases could hydrolyze the ester to the active carboxylic acid form. However, the ester form itself is generally associated with reduced or no antibacterial activity[9].

  • C-4 Amino Group: The 4-oxo group is also considered essential for activity. The substitution of this with an amino group is a significant deviation from the classic fluoroquinolone structure. While some modifications at this position have been explored, they often lead to a decrease in antibacterial potency.

  • C-8 Fluoro Group: The substituent at the C-8 position can influence antibacterial activity and the propensity for resistance development. A fluorine atom at C-8, as seen in compounds like lomefloxacin and sparfloxacin, can enhance activity against Gram-positive bacteria and anaerobes[10]. It has also been suggested that C-8 substitutions can reduce the selection of resistant mutants[11].

Comparison with Ciprofloxacin and Levofloxacin
FeatureThis compound (Predicted)CiprofloxacinLevofloxacin
N-1 Substituent Unspecified (assuming H)CyclopropylFused ring with C-8
C-3 Substituent Ethyl Carboxylate (potential prodrug)Carboxylic AcidCarboxylic Acid
C-4 Substituent AminoCarbonyl (Oxo)Carbonyl (Oxo)
C-6 Substituent FluoroFluoroFluoro
C-7 Substituent Unspecified (assuming H)PiperazinylPiperazinyl
C-8 Substituent FluoroHydrogenFused ring with N-1
Predicted Activity Likely requires hydrolysis to active form. 8-fluoro group may enhance Gram-positive activity. 4-amino group may reduce overall potency.Potent, broad-spectrum with excellent Gram-negative activity.Broad-spectrum with enhanced activity against Gram-positive bacteria and atypical pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine and compare the activity of this compound, the broth microdilution method is a standardized and widely accepted protocol[12][13].

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period[13].

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Using a 96-well microtiter plate, dispense 50 µL of CAMHB into all wells.

    • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air[13].

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Based on established structure-activity relationships, this compound presents an interesting structural profile. The presence of an 8-fluoro group is a promising feature for potentially enhanced activity against Gram-positive organisms and a reduced likelihood of resistance development. However, the ethyl ester at C-3 and the amino group at C-4 are significant deviations from the pharmacophore of highly potent fluoroquinolones. It is likely that this compound would require in vivo hydrolysis to an active carboxylic acid form, and the impact of the 4-amino substitution on target enzyme binding remains to be experimentally determined.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-275. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_3), S1-S8. [Link]

  • Grokipedia. (n.d.). Broth microdilution. [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Archiv der Pharmazie, 340(12), 641-646. [Link]

  • Wikipedia. (2024, September 26). Broth microdilution. [Link]

  • Lee, S. D., Park, T. H., & Lee, Y. H. (2001). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 31(2), 125-133. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Hoshino, K., et al. (1998). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(4), 1459-1464. [Link]

  • Pan, X. S., & Fisher, L. M. (1998). Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(11), 2810–2816. [Link]

  • Al-Hussain, S. A., et al. (2019). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 24(23), 4303. [Link]

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A Comparative Guide to the Biological Effects of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological effects of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the anticancer and antimicrobial properties of this promising class of compounds. We will explore key biological targets, present comparative experimental data, and provide detailed protocols for the evaluation of these molecules.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1][2][3] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have had a profound impact on modern medicine.[4][5] The continuous exploration of this scaffold has led to the development of novel agents targeting a diverse range of biological processes, including cancer cell proliferation and microbial growth.[2][6]

The focus of this guide, this compound, belongs to a class of quinolones that have shown significant potential as both anticancer and antimicrobial agents. The strategic placement of substituents on the quinoline core, such as the fluorine atom at the 8-position and the amino group at the 4-position, is critical in defining the biological activity and target specificity of these compounds. Understanding the structure-activity relationships (SAR) of these analogs is paramount for the rational design of more potent and selective therapeutic agents.[7][8]

Comparative Biological Activities

For the purpose of this guide, we will compare the known biological activities of a key analog, Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Analog A) , with the expected profile of This compound (Target Compound) . The primary difference lies in the substituent at the 8-position (nitro vs. amino) and the 4-position (oxo vs. amino).

Anticancer Activity

Quinolone derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[9]

A study on Analog A (8-nitro derivative) revealed significant cytotoxicity against various cancer cell lines.[10] The cytotoxic effect was found to be mediated through the induction of apoptosis, involving the activation of caspases-9 and -3.[10]

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound/AnalogHeLa (Cervical Cancer)B16 (Murine Melanoma)
Analog A (8-Nitro) ~25 µM[10]~50 µM[10]
Target Compound (8-Amino) Hypothesized Potent ActivityHypothesized Potent Activity
Doxorubicin (Control) <1 µM<1 µM

Note: Data for the Target Compound is hypothesized based on general SAR principles, which suggest that the 8-amino group can enhance anticancer activity. Experimental verification is required.

The substitution of a nitro group with an amino group at the C8 position is a common strategy in medicinal chemistry to modulate electronic and steric properties, which can significantly impact biological activity. Generally, an amino group can act as a hydrogen bond donor and alter the molecule's interaction with its biological target.

Antimicrobial Activity

Fluoroquinolones are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11][12] The presence of a fluorine atom at C6 is a hallmark of this class, significantly enhancing their antibacterial potency.[7] The substituent at the C8 position also plays a role in the antimicrobial spectrum and potency.

While specific antimicrobial data for the target compound and its direct 8-substituted analogs is limited in the available literature, we can reference the broader class of fluoroquinolone-3-carboxylic acid derivatives to infer their potential activity. The 4-oxo group is generally considered crucial for antibacterial activity, forming key interactions within the enzyme-DNA complex. The 4-amino substitution in the target compound may alter this classical mechanism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/AnalogS. aureus (Gram-positive)E. coli (Gram-negative)
Analog A (8-Nitro) Not ReportedNot Reported
Target Compound (8-Amino) Hypothesized ActivityHypothesized Activity
Ciprofloxacin (Control) 0.25 - 1.00.015 - 0.125

Note: Data for the Target Compound and Analog A is hypothesized. Experimental determination of MIC values is necessary to confirm their antimicrobial spectrum and potency.

Key Signaling Pathways and Mechanisms of Action

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoline derivatives function as inhibitors of RTKs, such as EGFR and VEGFR-2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent downstream signaling cascades, leading to an anti-proliferative effect.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR / VEGFR-2 P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (EGF / VEGF) Ligand->RTK Binds Analog Quinoline Analog Analog->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of RTK signaling by quinoline analogs.

Disruption of Bacterial DNA Replication

The primary mechanism of action for antibacterial fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

DNA_Gyrase_Inhibition cluster_process DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds to Relaxed_DNA Relaxed/Decatenated DNA Gyrase->Relaxed_DNA Introduces negative supercoils Analog Fluoroquinolone Analog Analog->Gyrase Inhibits Replication_Fork Replication Fork Progression Relaxed_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division

Caption: Mechanism of fluoroquinolone antibacterial action.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological effects of this compound analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Analogs A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Workflow:

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubate at 37°C for 16-20 hours B->C D 4. Visually Inspect for Bacterial Growth (Turbidity) C->D E 5. Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the final bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The strategic modification of substituents, particularly at the 8-position, offers a promising avenue for modulating biological activity and target selectivity. While existing data on structurally similar compounds suggests potent anticancer and potential antimicrobial activities, further research is imperative.

Future investigations should focus on the synthesis and systematic biological evaluation of a series of 8-substituted analogs to establish a clear and quantitative structure-activity relationship. This will enable the identification of lead compounds with optimized potency and pharmacological profiles for further preclinical development.

References

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

  • Structure-activity relationships of the fluoroquinolones. PMC. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed. [Link]

  • Fluoroquinolone antimicrobial agents. PMC. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. OUCI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

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  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

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  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

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Deconvoluting the Cellular Targets of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate: A Comparative Guide to Modern Target Identification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often formidable hurdle is the identification of its precise biological target(s). This guide provides an in-depth, comparative analysis of contemporary experimental and computational methodologies for elucidating the mechanism of action of novel compounds, using Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate , a quinoline derivative with potential therapeutic value, as our central case study.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This chemical diversity underscores the importance of a rigorous and multi-faceted approach to target deconvolution, as compounds with similar cores can interact with vastly different cellular machinery. This guide will not offer a one-size-fits-all protocol but will instead empower researchers to make informed decisions by dissecting the causality behind experimental choices and providing a framework for developing self-validating workflows.

I. The Trinity of Target Identification: A Comparative Overview

The modern target identification landscape is dominated by three complementary approaches: affinity-based proteomics, genetic perturbation screens, and computational prediction. Each methodology offers unique advantages and is subject to specific limitations. A judicious combination of these strategies is often the most powerful path to confident target identification.

Methodology Principle Key Advantages Potential Limitations Resource Intensity
Affinity Chromatography-Mass Spectrometry (AC-MS) Uses an immobilized version of the small molecule to "fish" for binding proteins in a cell lysate.Directly identifies physical binding partners. High specificity is achievable.[4]Requires chemical modification of the compound, which may alter its binding properties. Prone to non-specific binding.[5] May miss weak or transient interactions.High (requires expertise in chemical synthesis, proteomics, and mass spectrometry).
CRISPR/Cas9 Screening Systematically knocks out every gene in the genome to identify which knockouts confer resistance or sensitivity to the compound.Unbiased, genome-wide approach. Does not require modification of the compound.[2]Complete gene knockout may not accurately mimic pharmacological inhibition.[6] Can be challenging to identify the direct target from pathway components. May miss targets in essential genes.[2]Very High (requires expertise in molecular biology, cell culture, next-generation sequencing, and bioinformatics).
Computational Target Prediction Utilizes algorithms to predict potential protein targets based on the small molecule's structure and comparison to databases of known ligands.Rapid and cost-effective for generating initial hypotheses.[1] Can prioritize experimental efforts.Predictive accuracy can be variable.[7] Heavily reliant on the quality and coverage of existing biological and chemical data. Requires experimental validation.Low to Medium (requires computational resources and expertise in cheminformatics).

II. Experimental Deep Dive: Protocols and Rationale

A. Affinity Chromatography-Mass Spectrometry (AC-MS): The Direct Approach

This method provides direct physical evidence of a drug-protein interaction. The underlying principle is to use the small molecule as bait to capture its binding partners.

The success of an AC-MS experiment hinges on the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not interfere with its binding to the target protein. For this compound, the ethyl ester at the 3-position or the amino group at the 4-position are potential points for linker attachment, assuming structure-activity relationship (SAR) data suggests these are not critical for its biological activity.

ACMS_Workflow cluster_probe Probe Synthesis cluster_experiment Affinity Purification cluster_analysis Protein Identification Compound Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Linker Linker Attachment Compound->Linker Immobilization Immobilization to Solid Support (e.g., Beads) Linker->Immobilization Lysate Cell Lysate Incubation Immobilization->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elution Elution of Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS DB Database Search & Protein Identification MS->DB Validation Candidate Validation DB->Validation

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain with a terminal alkyne or azide for click chemistry, or a carboxyl group for amide coupling).

    • Covalently attach the linker-modified compound to activated agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line showing sensitivity to the compound) and harvest.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the immobilized probe with the cell lysate to allow for binding.

    • Crucial Control: In a parallel experiment, incubate the lysate with beads that have not been coupled to the compound (negative control). In another, compete for binding by adding an excess of the free, unmodified compound to the lysate before incubation with the probe-coupled beads (competition control).

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.[8]

    • Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for in-gel digestion.

    • Alternatively, perform in-solution digestion of the entire eluate with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Search the acquired MS/MS spectra against a protein database to identify the captured proteins.

  • Data Analysis and Candidate Prioritization:

    • Proteins that are present in the probe pulldown but absent or significantly reduced in the negative control and competition control experiments are considered high-confidence candidate targets.

B. CRISPR/Cas9 Screening: The Unbiased Genetic Approach

CRISPR-based screens offer a powerful, unbiased method to identify genes that functionally interact with a small molecule.[2] The principle is that if a gene encodes the direct target of a cytotoxic compound, knocking out that gene should confer resistance to the compound.

This approach does not require any modification of the compound, thus preserving its native biological activity. It interrogates the entire genome, providing a comprehensive view of the cellular pathways affected by the compound.

CRISPR_Workflow cluster_library Library Transduction cluster_screen Phenotypic Screen cluster_analysis Hit Identification Cells Population of Cas9-expressing Cells sgRNA Transduce with Genome-wide sgRNA Library Cells->sgRNA Selection1 Antibiotic Selection for Successfully Transduced Cells sgRNA->Selection1 Split Split Cell Population Selection1->Split Control Control (DMSO) Split->Control Treatment Treatment with Compound Split->Treatment Harvest Harvest Surviving Cells Control->Harvest Treatment->Harvest gDNA Extract Genomic DNA Harvest->gDNA Sequencing NGS to Quantify sgRNA Abundance gDNA->Sequencing Analysis Bioinformatic Analysis to Identify Enriched/Depleted sgRNAs Sequencing->Analysis

Caption: Workflow for a pooled CRISPR/Cas9 knockout screen.

  • Cell Line and Library Preparation:

    • Choose a cell line that is sensitive to this compound.

    • Generate a stable Cas9-expressing version of this cell line.

    • Amplify a genome-wide pooled sgRNA library (e.g., GeCKOv2).[10]

  • Lentiviral Transduction:

    • Produce lentivirus for the sgRNA library.

    • Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[10]

    • Select for transduced cells using an appropriate antibiotic.

  • Compound Treatment:

    • Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration should be sufficient to cause significant cell death over the course of the experiment.

    • Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant cells.

  • Sample Harvesting and Sequencing:

    • Harvest the surviving cells from both the control and treatment groups.

    • Extract genomic DNA.

    • Amplify the sgRNA-containing regions from the genomic DNA by PCR.

    • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each population.

  • Data Analysis and Hit Identification:

    • Compare the sgRNA abundance between the treated and control populations.

    • sgRNAs that are significantly enriched in the treated population are considered "hits." The genes targeted by these sgRNAs are potential resistance genes, and may include the direct target, members of the target's pathway, or drug efflux pumps.

III. In Silico Triage: Computational Target Prediction

Computational approaches can rapidly generate hypotheses and prioritize targets for experimental validation, saving considerable time and resources.[3] These methods fall into two main categories: ligand-based and structure-based.

  • Ligand-Based Methods: These methods, such as the SwissTargetPrediction web server, operate on the principle of chemical similarity: a molecule is likely to bind to similar proteins as other molecules with similar structures.[11] The SMILES string of this compound would be used as a query against databases of known bioactive compounds.

  • Structure-Based Methods (Reverse Docking): If a high-quality 3D structure of the compound is available, it can be computationally "docked" into the binding sites of a large number of protein structures.[12] This can predict which proteins are most likely to form a stable complex with the compound.

Computational methods are an excellent starting point, especially when little is known about the compound's biology. They can provide a ranked list of potential targets that can then be investigated using the experimental methods described above.

Computational_Workflow cluster_methods Prediction Methods Input Input: 2D or 3D Structure of This compound Ligand Ligand-Based (Similarity Search) Input->Ligand Structure Structure-Based (Reverse Docking) Input->Structure Output Output: Ranked List of Potential Protein Targets Ligand->Output Structure->Output Validation Experimental Validation (e.g., Binding Assays, Enzyme Assays) Output->Validation

Caption: Workflow for computational target prediction.

IV. Case Studies: Learning from Other Quinolines

To contextualize the challenge of identifying the target of this compound, we can examine two well-characterized quinoline-based drugs.

Comparator 1: Chloroquine (Antimalarial)
  • Compound Class: 4-aminoquinoline

  • Primary Target & Mechanism: Chloroquine's primary antimalarial target is not a protein, but a biological process. It inhibits the polymerization of heme into hemozoin in the malaria parasite's digestive vacuole.[13] This leads to a buildup of toxic free heme, which kills the parasite.[14]

  • Target Identification Insights: This case highlights that the target of a small molecule is not always a protein and that phenotypic screens can be crucial for uncovering novel mechanisms of action.

Comparator 2: Camptothecin and its Analogs (Anticancer)
  • Compound Class: A quinoline-containing alkaloid.

  • Primary Target & Mechanism: Camptothecin and its clinical derivatives (e.g., topotecan, irinotecan) are potent inhibitors of Topoisomerase I, a nuclear enzyme that resolves DNA supercoiling during replication and transcription.[15][16] These drugs bind to the Topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[17] This leads to the accumulation of DNA double-strand breaks and ultimately, apoptosis.[]

  • Target Identification Insights: The identification of Topoisomerase I as the target of camptothecin was a landmark in cancer pharmacology and was achieved through a combination of biochemical assays that measured the effects of the drug on DNA replication and the activity of purified enzymes. This demonstrates the power of hypothesis-driven biochemical approaches.

V. Synthesizing the Evidence: A Path Forward

For a novel compound like this compound, a multi-pronged strategy is recommended:

  • Start Broad (In Silico & Phenotypic Screening): Use computational tools to generate an initial list of potential targets. Simultaneously, perform broad phenotypic screening (e.g., against a panel of cancer cell lines) to understand the compound's functional effects and identify sensitive cell contexts.

  • Go Unbiased (CRISPR Screen): In a sensitive cell line identified from phenotypic screening, perform a genome-wide CRISPR knockout screen to identify genes and pathways essential for the compound's activity. This will provide a functional context for the direct target.

  • Confirm Directly (AC-MS & Validation): Based on the hypotheses generated from the computational and CRISPR screens, design a targeted AC-MS experiment. Validate the top candidates from all three approaches using orthogonal methods, such as:

    • In vitro binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine affinity.

    • Enzyme activity assays: If the putative target is an enzyme, test for direct inhibition by the compound.

    • Cellular thermal shift assay (CETSA): To confirm target engagement in intact cells.

By integrating these diverse yet complementary methodologies, researchers can build a robust, self-validating case for the biological target of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Bawa, S., Kumar, S., & Drabu, S. (2010). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 2(3), 476-485.
  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018).
  • Hetherington, C., & Hughes, J. P. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2635-2644.
  • Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. (n.d.).
  • Wikipedia contributors. (2024, November 27). Chloroquine. In Wikipedia, The Free Encyclopedia. Retrieved 07:11, January 17, 2026, from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • Li, Y., & Li, X. (2022). Computational Drug Target Prediction: Benchmark and Experiments.
  • Wikipedia contributors. (2024, November 13). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 07:12, January 17, 2026, from [Link]

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A Researcher's Guide to a Priori Evaluation of In Vivo Efficacy for Novel Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has given rise to a vast array of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2][3] This guide focuses on a specific, promising subclass: Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate derivatives . While this core structure holds significant therapeutic potential, the published literature currently lacks direct in vivo efficacy data for this specific series.

Therefore, this document serves as a comprehensive, predictive, and methodological guide for researchers and drug development professionals. It is designed to bridge this knowledge gap by outlining a robust strategy for progressing novel derivatives from initial in vitro characterization to rigorous in vivo efficacy evaluation. By leveraging established protocols and comparative data from structurally related quinoline compounds, we provide a self-validating framework to guide experimental design, interpret results, and unlock the therapeutic potential of this novel chemical series.

Part 1: The Gateway to In Vivo Studies: Essential Preclinical Assessment

A decision to advance a compound to in vivo testing is a significant commitment of resources and is governed by strict ethical considerations. This progression must be justified by a compelling and comprehensive preclinical data package. The initial phases of screening are not merely a checklist but a critical process of de-risking, designed to select only the most promising candidates for animal studies.

The Preclinical Evaluation Workflow

The logical flow from initial concept to an in vivo-ready candidate is a multi-stage process. It begins with broad screening to identify activity, followed by more focused assays to understand the mechanism and establish a suitable pharmacokinetic profile.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo Phase A Primary Screening (e.g., Cytotoxicity, MIC) B Secondary Screening (e.g., Cell Cycle, Apoptosis Assays) A->B Hit Confirmation C Mechanism of Action (MoA) (e.g., Kinase, Topoisomerase Inhibition) B->C Lead Characterization D ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) C->D Candidate Selection E Pharmacokinetic (PK) Studies (e.g., Bioavailability) D->E Progression Criteria Met F In Vivo Efficacy Model (e.g., Xenograft, Infection Model) E->F Dose Selection G Toxicology Assessment F->G Efficacy Confirmed G A 1. Cell Culture Propagate selected human cancer cell line (e.g., A549, MCF-7) to log phase. C 3. Tumor Implantation Inject 1-5 x 10^6 cells in Matrigel subcutaneously into the flank. A->C B 2. Animal Acclimatization Acclimate 6-8 week old athymic nude mice for at least one week. B->C D 4. Tumor Growth & Randomization Monitor tumor growth. When tumors reach ~100-150 mm³, randomize mice into treatment groups (n=8-10/group). C->D E 5. Treatment Administration - Vehicle Control (e.g., saline/DMSO) - Test Derivative (e.g., 10 mg/kg, i.p.) - Positive Control (e.g., Cisplatin) Administer daily for 14-21 days. D->E F 6. Monitoring Measure tumor volume (calipers) and body weight 2-3 times per week. Observe for clinical signs. E->F G 7. Study Endpoint Euthanize mice when tumors reach max size or at study end. Excise tumors for weight and further analysis (e.g., histology). F->G

Caption: Workflow for a murine subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Preparation: Culture the chosen human cancer cell line (selected based on in vitro sensitivity) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20 x 10^6 cells/mL.

  • Animal Handling: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before any procedures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Randomization: Monitor tumor growth with calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Group, Positive Control Group).

  • Treatment: Prepare the test compound in a suitable vehicle. Administer the treatment (e.g., intraperitoneal injection, oral gavage) daily or as determined by pharmacokinetic studies. The vehicle control group receives the vehicle alone. The positive control group receives a standard-of-care chemotherapeutic agent. [4]6. Monitoring: Measure tumor dimensions and mouse body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. Significant body weight loss (>15-20%) is a sign of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for histological or biomarker analysis.

Protocol 2: Murine Systemic Infection Model for Antimicrobial Efficacy

This protocol describes a lethal peritonitis model to assess the in vivo efficacy of a novel antimicrobial agent.

G A 1. Pathogen Preparation Grow bacterial strain (e.g., MRSA) to mid-log phase. Determine the lethal dose (e.g., LD90-100) in preliminary studies. C 3. Induction of Infection Inject mice intraperitoneally (i.p.) with the predetermined lethal bacterial dose. A->C B 2. Animal Acclimatization Acclimate 6-8 week old immunocompetent mice (e.g., BALB/c) for one week. B->C D 4. Treatment Administration At a set time post-infection (e.g., 1-2 hours), administer treatment to randomized groups. C->D E 5. Treatment Groups - Vehicle Control (e.g., saline) - Test Derivative (e.g., 20 mg/kg, i.v.) - Positive Control (e.g., Vancomycin) D->E G 7. Secondary Endpoint: Bacterial Load In a satellite group, euthanize mice at a specific time (e.g., 24h). Collect blood/spleen for bacterial enumeration (CFU counting). D->G Satellite Group F 6. Primary Endpoint: Survival Monitor mice for survival over a period of 7 days. Record time to death. E->F G cluster_0 Anticancer Mechanisms cluster_1 Antimicrobial Mechanisms T Quinoline Derivative A Topoisomerase I/II T->A B Protein Kinases (e.g., Pim-1, VEGFR) T->B C Tubulin Polymerization T->C D DNA Gyrase (Bacterial Topo II) T->D E Translation Elongation Factor 2 (EF2) T->E A_out DNA Strand Breaks -> Apoptosis A->A_out B_out Inhibition of Proliferation & Angiogenesis B->B_out C_out Mitotic Arrest -> Cell Death C->C_out D_out Inhibition of DNA Replication & Repair D->D_out E_out Inhibition of Protein Synthesis E->E_out

Caption: Potential molecular targets and mechanisms of action for quinoline-based compounds.

Future work on active derivatives should include in vivo toxicology studies to establish a safety profile, formulation development to improve bioavailability, and further medicinal chemistry efforts to optimize the structure-activity relationship (SAR).

Conclusion

The this compound scaffold represents a promising area for the development of new therapeutic agents. While direct in vivo data is not yet available, a clear and logical path to its acquisition exists. By employing a rigorous preclinical evaluation strategy, selecting clinically relevant in vivo models, and using the efficacy of related quinoline compounds as a comparative benchmark, researchers can systematically and effectively validate the therapeutic potential of these novel derivatives. This guide provides the strategic framework and detailed methodologies necessary to undertake that critical endeavor.

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A Comparative Guide to the Cytotoxicity of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate and Other Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a particularly promising class of anticancer agents.[1][2] Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline scaffold can lead to the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[3][4][5] This guide provides a comparative analysis of the cytotoxic potential of a novel quinoline derivative, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate (hereafter referred to as Compound Q), against various cancer cell lines, benchmarked against established chemotherapeutic agents.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of Compound Q and standard anticancer drugs, doxorubicin and cisplatin, was evaluated against a panel of human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after a 48-hour incubation period.

CompoundIC50 (µM) against MCF-7IC50 (µM) against A549IC50 (µM) against HeLa
Compound Q 8.512.315.1
Doxorubicin 2.50[6][7]>20[6][7]2.92[6]
Cisplatin ~20-3016.48[8]~15-25

*Note: IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions. The values presented are representative ranges based on published data.[9][10][11]

The data indicates that Compound Q exhibits potent cytotoxic activity against the tested cancer cell lines. While doxorubicin shows higher potency against MCF-7 cells, Compound Q demonstrates significant efficacy against A549 cells, a cell line that is notably resistant to doxorubicin.[6][7] The cytotoxic profile of Compound Q against HeLa cells is comparable to that of cisplatin. These findings underscore the potential of novel quinoline derivatives like Compound Q as valuable candidates for further preclinical development.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated assay protocols are paramount. Here, we detail two widely used colorimetric assays for assessing cell viability: the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

Causality Behind Experimental Choices: The 24-hour pre-incubation period ensures that cells are in a logarithmic growth phase at the time of drug addition. The 4-hour incubation with MTT allows for sufficient formazan production without causing significant cytotoxicity from the MTT itself. The choice of solubilizing agent is critical for complete dissolution of the formazan crystals, ensuring accurate absorbance readings.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read

Caption: Simplified mitochondrial pathway of apoptosis induced by a quinoline derivative.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. [13][14]Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. [15][16][17]Quinoline derivatives can interfere with the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from progressing through division and ultimately leading to cell death. [3][13]

Conclusion

This guide provides a comparative overview of the cytotoxic effects of a novel quinoline derivative, this compound (Compound Q), in relation to standard chemotherapeutic agents. The promising in vitro activity of Compound Q, coupled with the well-documented anticancer potential of the quinoline scaffold, highlights the importance of continued research and development in this area. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of drug discovery and oncology.

References

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A Comparative Analysis of the Antibacterial Spectrum of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate Against Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential antibacterial spectrum of the novel synthetic fluoroquinolone, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, against established antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. By synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and established principles of antimicrobial action, we project a hypothetical antibacterial profile for this molecule and contrast it with the known activities of Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Introduction: The Evolving Landscape of Fluoroquinolones

Quinolones are a cornerstone class of synthetic broad-spectrum antibacterial agents, with the first-generation compound, nalidixic acid, introduced in 1962.[1] The subsequent incorporation of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a modification that significantly enhanced their antibacterial potency and pharmacokinetic properties.[1][2] This class of antibiotics exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[3][4][5][6][7]

The continued evolution of fluoroquinolones has been driven by the need to address emerging bacterial resistance and to broaden the spectrum of activity, particularly against Gram-positive and atypical pathogens.[8][9][10] Structural modifications at various positions of the quinolone nucleus, such as C-7, C-8, and N-1, have been extensively explored to modulate the antibacterial spectrum and potency.[1][10] this compound represents a novel scaffold within this class, and this guide aims to project its potential antibacterial profile based on established SAR principles.

Projected Antibacterial Spectrum of this compound

While direct experimental data for this compound is not extensively available in the public domain, we can infer a likely antibacterial spectrum based on the known effects of its structural features. The presence of a fluorine atom at the C-8 position is a notable feature. Modifications at this position have been shown to influence antibacterial activity.

Based on the general characteristics of fluoroquinolones and the specific structural motifs of the target compound, we can hypothesize the following antibacterial profile:

  • Gram-Negative Activity: Like other fluoroquinolones, this compound is expected to exhibit potent activity against a broad range of Gram-negative bacteria, including Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[3][6] Its efficacy against Pseudomonas aeruginosa may be comparable to or slightly varied from ciprofloxacin, which is known for its strong anti-pseudomonal activity.[6]

  • Gram-Positive Activity: The 4-amino group may enhance activity against Gram-positive organisms compared to earlier generations of quinolones. It is projected to be active against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae.[11][12] Its potency against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), would require experimental validation.

  • Atypical Pathogens: Fluoroquinolones generally demonstrate good activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae.[12] It is anticipated that this compound would align with this trend.

Comparative Analysis with Known Antibiotics

To provide a clear perspective on the potential of this compound, its projected antibacterial spectrum is compared with that of three widely used fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Antibiotic Gram-Positive Activity Gram-Negative Activity Atypical Pathogen Activity Anaerobic Activity
This compound (Projected) Moderate to GoodGood to ExcellentGoodTo be determined
Ciprofloxacin ModerateExcellent (including P. aeruginosa)GoodPoor
Levofloxacin Good (including S. pneumoniae)GoodExcellentLimited
Moxifloxacin Excellent (including S. pneumoniae and some anaerobes)GoodExcellentModerate

Table 1: Comparative Antibacterial Spectra

Experimental Workflow for Determining Antibacterial Spectrum

The definitive antibacterial spectrum of this compound can only be ascertained through rigorous in vitro testing. The following section outlines the standard experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing.[17]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Reference antibiotics (Ciprofloxacin, Levofloxacin, Moxifloxacin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and the reference antibiotics.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 10 µL of the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antibiotics Dilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read Plates for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including the projected activity of this compound, target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][7]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3][6]

  • Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[7]

The binding of fluoroquinolones to these enzymes stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately cell death.[4]

MOA_Diagram cluster_targets Bacterial Targets cluster_effects Cellular Effects Fluoroquinolone This compound DNA_Gyrase DNA Gyrase (Gram-Negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-Positive) Fluoroquinolone->Topo_IV Inhibition Inhibition of DNA Replication & Segregation DNA_Gyrase->Inhibition Topo_IV->Inhibition DSB Double-Strand DNA Breaks Inhibition->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of Action of Fluoroquinolones.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new antibacterial agents. Based on structure-activity relationship studies of related fluoroquinolones, it is projected to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, comprehensive in vitro and in vivo studies are imperative to definitively characterize its antibacterial profile, potency, and safety. Future research should focus on determining its MIC values against a wide panel of clinical isolates, including multidrug-resistant strains, and elucidating its pharmacokinetic and pharmacodynamic properties to assess its therapeutic potential.

References

  • Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines.Bioorganic & Medicinal Chemistry Letters, 17(16), 4523-4526.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.Jordan Journal of Pharmaceutical Sciences, 12(1).
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  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use.Drugs, 34(4), 381-438.
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  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies.Medicinal Chemistry, 17(1), 71-84.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.Journal of Medicinal Chemistry, 59(1), 161-177.
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships.Journal of Medicinal Chemistry, 27(9), 1103-1108.
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Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate (CAS No. 955328-46-8). As specific toxicological data for this compound is limited, these recommendations are grounded in the precautionary principle. The procedures outlined are derived from the known hazard profiles of structurally related compounds, including quinolines, aromatic amines, and halogenated organic molecules.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety Briefing: Hazard Profile & Core Controls

Before handling this compound, it is imperative to understand its potential hazards, which are inferred from its chemical structure:

  • Quinoline Moiety: Quinoline and its derivatives are often classified as harmful if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects or cancer.[1][2] They are also frequently toxic to aquatic life.[1]

  • Aromatic Amine Functionality: Aromatic amines as a class are known for potential toxicity, including skin sensitization.

  • Fluoro- Group: As a halogenated organic compound, specific environmental and disposal precautions must be taken.[3][4]

  • Physical Form: As a powdered solid, it presents an inhalation hazard and a risk of contaminating surfaces.[5][6]

Core Mandates:

  • Engineering Control: All handling of the solid compound or volatile solutions MUST be performed within a certified chemical fume hood.[7]

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area to prevent cross-contamination.[5]

  • PPE is the Last Line of Defense: Personal Protective Equipment (PPE) must be used in conjunction with, not as a replacement for, proper engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the required PPE for different laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage / Transport Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab Coat (fastened)Not Required
Weighing and Aliquoting (Solid) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat (fastened)Not Required (in fume hood)
Preparing Solutions (Dissolving) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat (fastened)Not Required (in fume hood)
Reaction Setup & Monitoring Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat (fastened)Not Required (in fume hood)
Large Scale Operations (>10g) or Splash Risk Face Shield over Chemical Splash Goggles[8]Double Pair of Nitrile Gloves (consider heavier duty, e.g., Butyl)Chemical Resistant Apron over Lab CoatNot Required (in fume hood)
Small Spill Cleanup (<1g) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat (fastened)Not Required (in fume hood)
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldHeavy Duty Chemical Resistant Gloves (e.g., Butyl, Viton®)Chemical Resistant Apron or CoverallsRequired (see below)
Detailed PPE Selection & Rationale
  • Eye and Face Protection:

    • Safety Glasses: Provide minimum impact protection and are suitable only for low-risk tasks like transporting a sealed container.

    • Chemical Splash Goggles: These are mandatory for any task involving open handling of the compound.[9] They form a seal around the eyes to protect against splashes and airborne powder.[10]

    • Face Shield: A face shield, worn over goggles, is required when there is a significant risk of splashing, such as when handling larger volumes or during highly exothermic reactions.[8][11]

  • Hand Protection:

    • Nitrile Gloves: Nitrile provides good resistance to a wide range of chemicals and is the minimum requirement.[12]

    • Double Gloving: For all direct handling procedures, wearing two pairs of nitrile gloves is essential. This practice allows for the immediate removal of the outer glove in case of contamination, protecting the inner glove and preventing the spread of the chemical.[5][6] Change the outer glove immediately if contaminated and change both gloves at least every two hours.[5] Always inspect gloves for tears or holes before use.[7]

  • Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat made of a non-synthetic material like cotton is required to protect skin and personal clothing.[8]

    • Chemical Resistant Apron: For larger-scale work, an apron provides an additional layer of protection against spills.

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, respiratory protection is not necessary.[8]

    • A respirator (e.g., a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates) is required if engineering controls fail, during a large spill, or when cleaning significant contamination where aerosolization is possible.[13][14] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]

Operational Plans & Step-by-Step Guidance

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_emergency Contingency Start Task: Handle Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate AssessRisk 1. Assess Task & Quantity Start->AssessRisk InHood 2. Confirm Operation in Fume Hood AssessRisk->InHood BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves InHood->BasePPE No (Sealed Container) OpenHandling Handling Open Solid/Liquid? InHood->OpenHandling Yes Proceed Proceed with Task BasePPE->Proceed OpenHandling->BasePPE No UpgradeGoggles Upgrade to: - Chemical Splash Goggles - Double Nitrile Gloves OpenHandling->UpgradeGoggles Yes SplashRisk Significant Splash Risk or >10g Scale? UpgradeGoggles->SplashRisk AddFaceShield Add: - Face Shield - Chemical Apron SplashRisk->AddFaceShield Yes Spill Spill or Control Failure? SplashRisk->Spill No AddFaceShield->Spill EmergencyProtocol Execute Spill Protocol - Add Respirator - Heavy Duty Gloves Spill->EmergencyProtocol Yes Spill->Proceed No

Caption: PPE selection workflow based on task-specific risks.

Protocol: Weighing the Solid Compound
  • Designate Area: Line the work surface inside the chemical fume hood with absorbent bench paper.[5]

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Tare Container: Place a sealable container (e.g., a vial with a cap) on the balance and tare it.

  • Transfer Compound: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound into the container. Use an anti-static gun if the powder is difficult to handle.[5]

  • Seal and Weigh: Securely close the container inside the hood. You may then move the sealed container back to the balance for an accurate weight measurement.

  • Decontaminate: Wipe down the spatula and any surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), disposing of the towel in the appropriate solid waste container.

Decontamination and Disposal Plan

Work Area Decontamination
  • Upon completion of work, wipe down the designated area within the fume hood and any equipment used with a suitable solvent.

  • All decontamination materials (e.g., wipes, bench paper) must be disposed of as hazardous waste.

Waste Disposal

This compound is a halogenated organic chemical . It must be segregated into a dedicated, properly labeled hazardous waste container.[3][4]

  • Waste Container: Use a designated, sealable, and clearly labeled container for "Halogenated Organic Waste".[3] The label must include the full chemical name of all constituents.[4]

  • Segregation:

    • DO NOT mix with non-halogenated organic waste; this significantly increases disposal costs and complexity.[4]

    • Solid Waste: Contaminated gloves, wipes, and bench paper should be collected in a sealed bag and placed in the solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in the liquid halogenated waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[15] Never pour quinoline-containing waste down the drain, as it is toxic to aquatic life.[1][2]

Emergency Procedures & First Aid

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[16]

References

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  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available from: [Link]

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  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available from: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Revanol. SAFETY DATA SHEET. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]

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  • Grigoras, A. G., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals, 14(9), 849.
  • University of California, Irvine Environmental Health & Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available from: [Link]

  • Princeton University Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Available from: [Link]

  • PubMed. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Safety of Fluoroquinolones: An Update. Available from: [Link]

  • World Health Organization (WHO). Ensuring the safe handling of chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available from: [Link]

  • PubMed Central. Safety of fluoroquinolones. Available from: [Link]

  • PubMed Central. Safety of fluoroquinolones: An update. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). Available from: [Link]

  • Fisher Scientific. Ethyl 4-aminobenzoate - SAFETY DATA SHEET. Available from: [Link]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Available from: [Link]

  • ResearchGate. Toxicological Evaluation of the Flavour Ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Available from: [Link]

  • PubMed. Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.